Ethyl isoxazole-5-carboxylate
Description
Significance of Isoxazole (B147169) Scaffolds in Heterocyclic Chemistry Research
Isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, are fundamental scaffolds in heterocyclic chemistry. nih.govontosight.ai Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them valuable in designing novel molecules. mdpi.com The isoxazole ring is a common feature in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govsunyempire.eduontosight.ai The versatility of the isoxazole scaffold allows for extensive chemical modifications, enabling chemists to fine-tune the properties of resulting derivatives for various applications. sunyempire.edu
Historical Context of Isoxazole Derivative Investigation
The study of isoxazole derivatives dates back to the mid-20th century, with initial synthetic methods often relying on 1,3-dipolar cycloadditions. smolecule.com Over the decades, research has led to the development of more efficient and regioselective synthetic strategies. The investigation into isoxazole derivatives has been driven by their potential as therapeutic agents and their utility as versatile intermediates in organic synthesis. nih.govcdnsciencepub.com The continuous exploration of their chemical space has unveiled a plethora of derivatives with diverse functionalities and applications.
Overview of Research Areas for Ethyl Isoxazole-5-carboxylate
This compound serves as a crucial building block in several areas of chemical research. cymitquimica.com In medicinal chemistry, it is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. cymitquimica.comevitachem.com Its derivatives have been investigated for a range of biological activities. ontosight.ai In organic synthesis, the compound is utilized for its reactivity, allowing for the construction of various heterocyclic systems. Furthermore, its unique structure is of interest in materials science for the development of new materials with specific properties. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-7-10-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWMDIFULFYASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443627 | |
| Record name | Ethyl 1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173850-41-4 | |
| Record name | Ethyl 1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl Isoxazole 5 Carboxylate and Its Derivatives
Regioselective Cycloaddition Approaches
Regioselective cycloaddition reactions are paramount in the synthesis of specifically substituted isoxazoles, avoiding the formation of isomeric mixtures that necessitate time-consuming separation. mdpi.com
The 1,3-dipolar cycloaddition, particularly between a nitrile oxide and a dipolarophile like an alkyne or alkene, stands as a primary and efficient method for constructing the isoxazole (B147169) ring. evitachem.comrsc.org This reaction's versatility allows for the synthesis of a wide array of isoxazole derivatives. nih.govrsc.org
The reaction of nitrile oxides with terminal alkynes is a classic and widely utilized method for preparing 3,5-disubstituted isoxazoles. nih.govyoutube.com This [3+2] cycloaddition typically proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isomer. sciepub.com For instance, the reaction between a nitrile oxide and ethyl propiolate yields ethyl 3-substituted-isoxazole-5-carboxylate. sciepub.com The regioselectivity is often governed by molecular orbital interactions, where a favorable overlap between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide directs the outcome. sciepub.com
The reaction between ethyl propiolate and 2-furfuryl nitrile oxide, generated in situ, has been studied in various organic solvents. The major product formed is ethyl 3-(2-furanyl)-isoxazole-5-carboxylate, demonstrating the expected regioselectivity. The ratio of the 3,5-disubstituted to the 3,4-disubstituted isomer, however, varies with the solvent, indicating that the reaction environment can influence the regiochemical outcome. sciepub.com
The choice of the dipolarophile is crucial in directing the regioselectivity of the cycloaddition. The use of substituted crotonates in reactions with nitrile oxides can lead to the formation of 4-substituted isoxazoles. researchgate.net Specifically, the [2+3] cycloaddition reaction of nitrile oxides with methyl crotonate derivatives is regioselective and results in the formation of 4-substituted methoxycarbonyl-isoxazole derivatives. nih.govresearchgate.net This highlights how substitution on the alkene component can steer the cycloaddition to yield different regioisomers compared to reactions with simple alkynes.
Metal catalysts, particularly those based on copper and silver, have been shown to effectively promote 1,3-dipolar cycloaddition reactions for isoxazole synthesis. bohrium.comrsc.org
Copper Catalysis: Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes provide a mild and convenient route to 3,5-disubstituted isoxazoles. organic-chemistry.org This method is highly reliable and exhibits a broad substrate scope. organic-chemistry.org The copper catalyst can also be employed in a one-pot, three-component reaction involving a copper carbene, a nitroso radical, and an alkyne to produce isoxazoles with high regioselectivity. organic-chemistry.org Copper nanoparticles supported on alumina (B75360) (Cu/Al2O3) have also been used as a heterogeneous catalyst in solvent-free, ball-milling conditions for the synthesis of 3,5-isoxazoles. nih.gov
Silver Catalysis: Silver catalysts are also effective in the synthesis of isoxazoles. A facile synthesis of 3,5-disubstituted isoxazoles has been developed via a silver-catalyzed cyclization of alkynyl oxime ethers. researchgate.net Silver(I) catalysts have been utilized in tandem reactions of enynones with 4-alkenyl or 4-alkynyl isoxazoles to generate complex heterocyclic systems. rsc.orgnih.govacs.org These reactions proceed through the formation of a (2-furyl)metal carbene intermediate. nih.govacs.org The development of silver-catalyzed routes is also being explored for the synthesis of fluorinated isoxazoles, which are of interest in the pharmaceutical industry. olemiss.edu
The in situ generation of nitrile oxides is a common and practical strategy that avoids the isolation of these often unstable intermediates. mdpi.com Nitrile oxides can be generated from various precursors, including:
Aldoximes: Oxidation of aldoximes is a widely used method. tandfonline.comtandfonline.com Common oxidants include sodium hypochlorite (B82951) (bleach) mdpi.comsciepub.com and Oxone in the presence of a base under mechanochemical (ball-milling) conditions. tandfonline.comtandfonline.com
Hydroxamic acids or their O-silylated derivatives: These can generate nitrile oxides under mild, metal-free, and oxidant-free conditions. evitachem.comresearchgate.net
Copper carbene and tert-butyl nitrite (B80452): This combination can be used to generate nitrile oxides in situ for the synthesis of fully substituted isoxazoles from β-keto esters. rsc.org
Diazocarbonyl compounds and tert-butyl nitrite: This catalyst-free method generates nitrile oxides for subsequent cycloaddition with alkynes or alkenes. nsf.gov
The [3+2] cycloaddition is a fundamental strategy for isoxazole synthesis, encompassing the 1,3-dipolar cycloadditions discussed above. bohrium.comrsc.org This reaction class is not limited to nitrile oxide-alkyne reactions and includes other variations. For example, enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides can produce 3,4-disubstituted isoxazoles after an oxidation step. thieme-connect.com This metal-free approach offers a regiospecific route to this particular substitution pattern. thieme-connect.com
Furthermore, the [3+2] cycloaddition is a key step in diversity-oriented synthesis (DOS) strategies for creating libraries of complex heterocyclic spirocycles, where the isoxazole core provides a versatile scaffold for further functionalization. nih.gov
1,3-Dipolar Cycloaddition Reactions
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to synthesize complex molecules in a single step from three or more reactants, minimizing waste and simplifying purification processes.
Four-Component Synthesis Protocols
While less common than three-component strategies, four-component reactions (4CRs) provide a highly convergent route to complex isoxazole structures. One notable example involves the reaction of ethyl benzoylacetate, hydroxylamine (B1172632), an aromatic aldehyde, and malononitrile (B47326). ijcce.ac.ir This reaction, often catalyzed by an acid such as para-toluenesulfonic acid (PTSA) in water, proceeds through a sequential series of reactions including cyclocondensation, Knoevenagel condensation, and Michael addition to yield highly functionalized isoxazol-5(2H)-ones. Although this specific protocol leads to isoxazol-5(2H)-ones, the underlying principle of combining multiple components in one pot demonstrates the potential for developing 4CRs for the direct synthesis of ethyl isoxazole-5-carboxylate derivatives.
A general procedure for a related four-component synthesis is as follows: A mixture of ethyl benzoylacetate (1 mmol), hydroxylamine (1.2 mmol), and a catalytic amount of PTSA (5 mol%) is stirred in water. An aromatic aldehyde (1 mmol) and malononitrile (1 mmol) are then added, and the reaction mixture is heated. ijcce.ac.ir The resulting product precipitates upon cooling and can be purified by recrystallization. ijcce.ac.ir
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Solvent | Product Type | Ref |
| Ethyl benzoylacetate | Hydroxylamine | Aromatic aldehyde | Malononitrile | PTSA | Water | Isoxazol-5(2H)-one | ijcce.ac.ir |
Three-Component Cyclocondensation Reactions
Three-component reactions (3CRs) are a widely employed and efficient method for the synthesis of isoxazole derivatives. These reactions typically involve the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), an aldehyde, and hydroxylamine hydrochloride. mdpi.comclockss.orgias.ac.in The versatility of this method allows for the introduction of a wide range of substituents on the isoxazole ring by varying the aldehyde and β-ketoester starting materials. mdpi.com
For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through the organocatalytic three-component cyclocondensation of various aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters like ethyl acetoacetate or ethyl 4-chloro-3-oxobutanoate. mdpi.comclockss.org Catalysts such as 2-aminopyridine (B139424) clockss.org, L-valine ias.ac.in, and propylamine-functionalized cellulose (B213188) have been shown to be effective in promoting this transformation under mild and often green reaction conditions, such as in water or ethanol (B145695). mdpi.comclockss.orgias.ac.in
A significant application of this methodology is the synthesis of ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. This is achieved by reacting ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate with hydroxylamine hydrochloride. nih.gov This reaction highlights the utility of 3CRs in creating complex, biologically relevant isoxazole derivatives.
| β-Ketoester | Aldehyde/Dioxobutanoate | Hydroxylamine Source | Catalyst | Solvent | Product | Ref |
| Ethyl acetoacetate | Aryl/heteroaryl aldehydes | Hydroxylamine hydrochloride | 2-Aminopyridine | Water | 4-Arylidene-3-methylisoxazol-5(4H)-one | clockss.org |
| Ethyl acetoacetate | Aryl/heteroaryl aldehydes | Hydroxylamine hydrochloride | Propylamine-functionalized cellulose | Water | 4-Arylidene-3-methylisoxazol-5(4H)-one | mdpi.com |
| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | - | Hydroxylamine hydrochloride | - | - | Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate | nih.gov |
| Alkylacetoacetates | Aldehydes | Hydroxylamine hydrochloride | L-Valine | Ethanol | 3,4-Disubstituted isoxazol-5(4H)-ones | ias.ac.in |
Targeted Cyclization Reactions
Targeted cyclization reactions represent a more traditional yet highly effective approach to the synthesis of the isoxazole core, offering excellent control over regioselectivity.
Cyclization of Oxoesters with Hydroxylamine Variants
The reaction of β-ketoesters with hydroxylamine is a classical and fundamental method for the synthesis of isoxazoles. researchgate.net The regioselectivity of the cyclization, leading to either the 3- or 5-substituted isoxazole, can be a challenge and is often influenced by reaction conditions such as pH and temperature. acs.org To synthesize ethyl isoxazole-5-carboxylates specifically, the hydroxylamine must react with the appropriate carbonyl group of the β-dicarbonyl compound.
One established method for preparing ethyl 3-ethylisoxazole-5-carboxylate involves the cyclization of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine hydrochloride. This two-step process begins with the condensation of ethyl acetoacetate with triethyl orthoformate to form the enol ether, which then readily reacts with hydroxylamine to form the desired isoxazole ring. A similar strategy has been employed in the synthesis of ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate, where an intermediate dioxobutanoate is cyclized with hydroxylamine. nih.gov
A notable advancement is the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate through a NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate (B1208598) and propargyl benzoate (B1203000) in water. mdpi.com
| Oxoester/Precursor | Hydroxylamine Variant | Conditions | Product | Ref |
| Ethyl 2-ethoxymethyleneacetoacetate | Hydroxylamine hydrochloride | Reflux | Ethyl 3-ethylisoxazole-5-carboxylate | |
| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Hydroxylamine hydrochloride | - | Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate | nih.gov |
| Ethyl nitroacetate and propargyl benzoate | - | NaOH, 60 °C, water/ethanol | Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | mdpi.com |
| N,O-diBoc-protected β-keto hydroxamic acids | - | HCl | 5-Substituted 3-isoxazolols | acs.org |
Intramolecular Cyclization Pathways
Intramolecular cyclization offers a powerful strategy for the regioselective synthesis of isoxazoles from acyclic precursors. These reactions often proceed with high efficiency and can be used to construct complex polycyclic systems.
One such approach involves the intramolecular cyclization of functionalized alkenes. For example, a 1,3-dipolar cycloaddition of a nitrile oxide with a functionalized 1,1-disubstituted alkene can produce a highly functionalized 5,5-disubstituted isoxazoline (B3343090). thieme-connect.de This intermediate can then undergo a subsequent one-pot intramolecular cyclization/methylation to yield spiroisoxazolines. thieme-connect.deresearchgate.net
Another strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl) to afford 4-iodoisoxazoles. acs.org These iodo-substituted isoxazoles are versatile intermediates that can be further functionalized.
Furthermore, the synthesis of isoxazolo[4,5-b]pyridines has been achieved through the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines that have been functionalized with ethyl acetoacetate. beilstein-journals.org The resulting intermediate undergoes nitrosation and subsequent cyclization to yield ethyl isoxazolo[4,5-b]pyridine-3-carboxylates. beilstein-journals.org A practical method for the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has also been developed via the intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (TBN), which acts as both a radical initiator and a source of the N-O fragment. nih.gov
| Precursor | Reaction Type | Conditions | Product | Ref |
| Functionalized 1,1-disubstituted alkene and nitrile oxide | 1,3-Dipolar cycloaddition followed by intramolecular cyclization/methylation | One-pot | Spiroisoxazolines | thieme-connect.deresearchgate.net |
| 2-Alkyn-1-one O-methyl oximes | Electrophilic cyclization | ICl | 4-Iodoisoxazoles | acs.org |
| 2-Chloro-3-nitropyridines and ethyl acetoacetate | Intramolecular nucleophilic substitution and cyclization | NaH, K2CO3 | Ethyl isoxazolo[4,5-b]pyridine-3-carboxylates | beilstein-journals.org |
| Propargyl-substituted methyl azaarenes | Intramolecular cycloaddition | tert-Butyl nitrite (TBN) | Isoxazole-fused tricyclic quinazoline alkaloids | nih.gov |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. acs.orgunivpancasila.ac.idrsc.orgresearchgate.net
The synthesis of isoxazole derivatives has greatly benefited from this technology. For example, the three-component condensation of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride to form isoxazol-5(4H)-ones can be efficiently carried out under microwave irradiation. nih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. rsc.org
A notable example is the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate, a key intermediate for a potent S1P1 receptor agonist. researchgate.net This process involves a highly regioselective cycloaddition that is amenable to microwave heating, leading to an efficient and scalable synthesis. researchgate.net Furthermore, the synthesis of oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide has been successfully achieved using microwave irradiation under controlled basic conditions, demonstrating the broad applicability of this technique in heterocycle synthesis. acs.org
| Reactants | Product | Microwave Conditions | Yield | Ref |
| Aryl-aldehydes, p-toluenesulfonylmethyl isocyanide | 5-Phenyl oxazole | 65 °C, 350 W, 8 min | 96% | acs.org |
| Bis-chalcone, hydroxylamine hydrochloride | Bis-isoxazoles | 600 W, 3-5 min (solvent-free) | Good to excellent | rsc.org |
| Amine, α-bromoacetophenone, ethyl acetoacetate | N-substituted 2-methyl-1H-pyrrole-3-carboxylates | 450 W (solvent-free) | Good | rsc.org |
| 5-Amino-3-methyl(aryl)isoxazole, aromatic aldehydes, 1,3-diketones | Isoxazolo[5,4-b]pyridines | 120 °C, water | - | nih.gov |
Solvent-Free Reaction Conditions
The move towards greener and more sustainable chemical processes has popularized the use of solvent-free reaction conditions. These methods not only reduce environmental impact by eliminating hazardous organic solvents but can also lead to improved reaction rates and easier product purification.
Several approaches to the synthesis of isoxazole derivatives have been successfully adapted to solvent-free conditions. One notable method involves the 1,3-dipolar cycloaddition reaction between an α-amino nitrone and various alkynes at room temperature. niscpr.res.in This technique has been shown to produce isoxazolines in excellent yields without the need for a solvent. niscpr.res.in The high reactivity of the specific nitrone used, N-cyclohexyl-α-amino nitrone, is credited for enabling the reaction to proceed efficiently under these mild conditions. niscpr.res.in
For the synthesis of isoxazol-5(4H)-one derivatives, solvent-free conditions have also proven effective. In one-pot, multi-component reactions involving an aldehyde, hydroxylamine hydrochloride, and a β-keto ester like ethyl acetoacetate, various catalysts have been employed under solvent-free heating. nanobioletters.com Researchers found that when screening various solvents and also solvent-free conditions for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, the solvent-free approach at 100°C provided the best yields. nanobioletters.com Another green methodology utilizes a Graphene Oxide-supported iron perchlorate (B79767) (GO@Fe(ClO4)3) nanocatalyst to facilitate the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones under solvent-free conditions, highlighting the synergy between advanced catalysts and sustainable reaction environments. bohrium.com
| Product Type | Reactants | Catalyst/Conditions | Yield | Reference |
| Isoxazolines | N-cyclohexyl-α-amino nitrone, Ethyl propiolate | Solvent-free, Room Temp, 12 hr | 92% | niscpr.res.in |
| 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | Benzaldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetate | ZSM-5, Solvent-free, 100°C | High | nanobioletters.com |
| 3,4-disubstituted isoxazol-5(4H)-ones | Various aldehydes, β-keto esters, Hydroxylamine hydrochloride | GO@Fe(ClO4)3, Solvent-free | - | bohrium.com |
Expedited Synthesis of Isoxazole-5(4H)-one Derivatives
The demand for rapid synthesis and screening of compound libraries has driven the development of expedited methods for preparing isoxazole-5(4H)-one derivatives. These methods often rely on one-pot, multi-component reactions (MCRs) combined with energy sources like ultrasound or microwave irradiation to accelerate reaction times. oiccpress.compreprints.org
Ultrasonic irradiation is a prominent technique for accelerating the synthesis of these heterocycles. preprints.org It has been successfully used in catalyst-free, one-pot MCRs of ethyl acetoacetate, aromatic aldehydes, and hydroxylamine hydrochloride in ethanol at room temperature. bohrium.com The use of ultrasound not only shortens reaction times but also aligns with the principles of green chemistry by improving energy efficiency. preprints.org Various catalysts have also been employed in conjunction with ultrasound to further enhance reaction rates and yields. For instance, SnII-Mont K10 has been used as a recyclable catalyst in aqueous media under sonication for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. preprints.orgacs.org Similarly, NH2-MMT nanocatalysts have demonstrated effectiveness under ultrasonic conditions. preprints.org
Three-component cyclo-condensation reactions catalyzed by organocatalysts like triphenylphosphine (B44618) in water have also provided an expedient route to 4-arylideneisoxazol-5(4H)-ones with good to excellent yields at room temperature. tandfonline.com The use of sonication in this system further reduced reaction times and the required amount of catalyst. tandfonline.com Other green catalysts, such as citric acid and propylamine-functionalized cellulose, have been shown to be effective in water, offering simple work-up procedures and good yields in reasonable timeframes. mdpi.comorientjchem.org
| Catalyst | Reaction Conditions | Key Advantages | Reference |
| Triphenylphosphine | Water, Room Temperature / Ultrasonication | Shorter reaction times with ultrasound, good yields. | tandfonline.com |
| Propylamine-functionalized cellulose | Water, Room Temperature | Green, simple purification, good yields. | mdpi.com |
| SnII-Mont K10 | Water, Ultrasonication | Recyclable catalyst, accelerated reaction rate. | preprints.org |
| Citric Acid | Water, Room Temperature | Inexpensive, environmentally friendly, high yields. | orientjchem.org |
| None (Catalyst-free) | Ethanol, Ultrasonication, Ambient Temp. | Green, efficient, simple protocol. | bohrium.com |
Metal-Free Synthetic Pathways
While metal-catalyzed reactions, particularly copper(I)-catalyzed cycloadditions, are common in isoxazole synthesis, they present drawbacks such as cost, toxicity, and difficulties in removing metal residues from the final product. rsc.orgresearchgate.net This has spurred significant research into metal-free synthetic alternatives. rsc.org
A primary metal-free route to the isoxazole core is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). Nitrile oxides can be generated in situ from primary nitro compounds using a dehydrating agent like phosphorus oxychloride, avoiding the need for a metal catalyst. orgsyn.org This method has been shown to be highly selective. orgsyn.org
Microwave-assisted synthesis has emerged as a powerful tool in metal-free chemistry, often reducing reaction times from hours to minutes and improving yields. Organic catalysts are also at the forefront of metal-free pathways. For the synthesis of isoxazole-5(4H)-one derivatives, various organic acids such as citric acid, malic acid, and itaconic acid have been successfully used as catalysts in green solvents like water. oiccpress.comorientjchem.org Similarly, amino acids like L-valine and amine-functionalized supports have been employed to catalyze these multi-component reactions effectively without metal ions. oiccpress.commdpi.com These organocatalytic methods are attractive due to their low cost, low toxicity, and environmental friendliness. orientjchem.org
Stereoselective and Regioselective Synthesis of Functionalized Analogues
Control over regiochemistry and stereochemistry is critical when synthesizing functionalized analogues for biological evaluation. In isoxazole synthesis, regioselectivity often pertains to the orientation of substituents in the final ring, which is determined by the mechanism of the key cycloaddition step.
The 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkynes or alkenes can lead to two possible regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted). The synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, for example, utilizes the reaction of a nitrile oxide with an enamine, a method that is noted for being highly selective and avoiding the mixtures of positional isomers often seen in other methods. orgsyn.org The reaction of fluoroalkyl ynones with hydroxylamine demonstrates that regioselectivity can be controlled by the choice of solvent; a tetrahydrofuran-water mixture can favor 1,4-addition, leading to one regioisomer, while aqueous methanol (B129727) can promote 1,2-addition, yielding the other. researchgate.net This control allows for the targeted synthesis of either 3- or 5-fluoroalkyl-substituted isoxazoles. researchgate.netacs.org
Stereoselectivity becomes important when the cycloaddition creates chiral centers, such as in the synthesis of isoxazolidines or substituted isoxazolines. The solvent-free reaction of N-cyclohexyl-α-amino nitrone with alkynes has been reported as a stereoselective method for synthesizing isoxazolines. niscpr.res.in Advanced catalytic systems, including chiral-at-metal Rh(III) complexes, have been developed for enantioselective cascade reactions to produce other functionalized heterocycles, indicating a broader trend towards developing highly stereoselective synthetic methods in heterocyclic chemistry. acs.org
Elucidation of Reaction Mechanisms in Isoxazole Chemistry
Mechanistic Investigations of 1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne stands as a primary and extensively studied method for constructing the isoxazole (B147169) ring. nih.govresearchgate.netnanobioletters.com Mechanistic inquiries into this reaction have been vital for optimizing reaction conditions and controlling product outcomes.
Concerted vs. Stepwise Mechanistic Pathways
The prevailing view is that the 1,3-dipolar cycloaddition of nitrile oxides to alkynes proceeds through a concerted, pericyclic mechanism. nih.govchesci.com This pathway involves a single, albeit often asynchronous, transition state where the new sigma bonds are formed in a simultaneous fashion. rsc.org This model is strongly supported by computational studies, including Density Functional Theory (DFT) calculations, which consistently indicate a lower energy barrier for the concerted process. chesci.comresearchgate.netnih.gov
However, the possibility of a stepwise mechanism, which would involve the formation of a diradical or zwitterionic intermediate, has also been considered. nih.govnih.gov Such a pathway might become competitive under specific circumstances, for instance, with reactants bearing particular electronic or steric features. nih.gov While the concerted mechanism is generally favored, the potential for a stepwise route in certain cases highlights the complexity of these reactions. nih.govresearchgate.net
Influence of Dipolarophile and Dipole Structures on Reaction Course
The electronic and steric properties of both the nitrile oxide (the dipole) and the alkyne (the dipolarophile) exert a significant influence on the reaction rate and regioselectivity. mdpi.comwikipedia.orgrasayanjournal.co.in Generally, electron-withdrawing groups on the dipolarophile accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap with the dipole. chesci.comrasayanjournal.co.in Conversely, electron-donating groups on the 1,3-dipole can also increase the reaction rate. chesci.com
The regiochemical outcome of the cycloaddition is a critical aspect, and it is largely governed by Frontier Molecular Orbital (FMO) theory. mdpi.comwikipedia.orgd-nb.info The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other determines which regioisomer is preferentially formed. rasayanjournal.co.ind-nb.info For instance, in the reaction of a nitrile oxide with a terminal alkyne, the major product is typically the 3,5-disubstituted isoxazole, a result that can be rationalized by considering the orbital coefficients of the reacting atoms. mdpi.com While thermal, uncatalyzed reactions can sometimes lead to mixtures of regioisomers, the use of catalysts, such as ruthenium(II) complexes, can provide excellent control, favoring the formation of 3,4-disubstituted isoxazoles. nih.gov
Table 1: Influence of Substituents on the 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
| Nitrile Oxide Substituent (R1) | Alkyne Substituent (R2) | Predominant Isoxazole Regioisomer | Mechanistic Notes |
| Aryl | H | 3-Aryl-5-substituted isoxazole | FMO control generally favors this isomer in thermal reactions. mdpi.com |
| Aryl | Electron-withdrawing group | 3-Aryl-5-(electron-withdrawing group)isoxazole | Reaction is often accelerated due to a smaller HOMO-LUMO gap. chesci.com |
| Aryl | Aryl | Mixture of 3,4- and 3,5-diaryl-isoxazoles | Regioselectivity can be low in thermal reactions but can be controlled with catalysts like Ru(II). nih.gov |
Reaction Cascades in Multi-Component Syntheses
Multi-component reactions (MCRs) provide a highly efficient and atom-economical strategy for the synthesis of complex isoxazole derivatives in a one-pot process. rsc.orgnih.govrsc.org These reactions often proceed through elegant cascade sequences.
Protonation and Condensation Sequences
A common mechanistic motif in isoxazole synthesis involves a series of protonation and condensation steps. For example, the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound is a classic method for forming the isoxazole ring. youtube.com The mechanism initiates with the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons, forming an intermediate that, after proton transfers, undergoes cyclization and subsequent dehydration to yield the aromatic isoxazole. youtube.comyoutube.com
Knoevenagel Condensation and Michael Addition Integration
The powerful combination of Knoevenagel condensation and Michael addition within a single reaction vessel allows for the construction of highly functionalized isoxazoles. ijcce.ac.irrsc.orgheteroletters.org In a representative example, the Knoevenagel condensation of an aldehyde with 3,5-dimethyl-4-nitroisoxazole (B73060) can generate a reactive nitrostyryl isoxazole intermediate. heteroletters.org This intermediate can then undergo a Michael-type addition, leading to the final cyclized product in a domino sequence. rsc.orgheteroletters.orgacs.org A four-component reaction involving ethyl benzoylacetate, hydroxylamine, an aldehyde, and malononitrile (B47326) exemplifies this complexity, proceeding through a ring closing/Knoevenagel condensation/Michael addition sequence. ijcce.ac.irijcce.ac.ir
Intramolecular Rearrangement Mechanisms
Isoxazoles can participate in several fascinating intramolecular rearrangements, which can be initiated by heat, light, or chemical reagents. These transformations provide access to other important heterocyclic systems.
One of the most notable is the Boulton-Katritzky rearrangement, a versatile thermal or base-promoted transformation of isoxazoles. beilstein-journals.orgnih.govbeilstein-journals.orgacs.orgnih.gov For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to readily undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl rsc.orgijcce.ac.irnih.govtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This rearrangement typically proceeds through the attack of a side-chain nucleophile on the isoxazole ring nitrogen, followed by cleavage of the weak N-O bond and subsequent recyclization. acs.org
Photochemical rearrangements of isoxazoles also offer unique synthetic pathways. nih.govacs.orgrsc.org Irradiation of isoxazoles with UV light can induce homolysis of the N-O bond, leading to the formation of a key acyl azirine intermediate. nih.govacs.orgaip.org This highly strained intermediate can then rearrange to form various products, including oxazoles or, through further transformations, ketenimines. nih.govacs.org Theoretical studies have provided deeper insights into these photochemical processes, suggesting the involvement of vinylnitrene and nitrile ylide intermediates and highlighting the ultrafast nature of the initial N-O bond cleavage. aip.orgnih.gov In some cases, collision-induced dissociation in mass spectrometry has revealed novel rearrangement pathways for isoxazole-containing metabolites. nih.gov
Table 2: Key Intramolecular Rearrangements of Isoxazoles
| Rearrangement Type | Trigger | Key Intermediate(s) | Typical Product(s) |
| Boulton-Katritzky Rearrangement | Base or Heat | Side-chain-attacked isoxazole | Other heterocycles (e.g., triazoles) beilstein-journals.orgbeilstein-journals.orgacs.orgnih.gov |
| Photochemical Rearrangement | UV Light | Acyl azirine, Vinyl nitrene, Nitrile ylide | Oxazoles, Ketenimines nih.govacs.orgaip.orgnih.gov |
| Mass Spectrometric Rearrangement | Collision-Induced Dissociation | Rearranged ring systems | Fragment ions with novel structures nih.gov |
| Allylic Azide (B81097) Rearrangement/Cycloaddition | Heat | Isomeric allylic azides | Triazoles acs.org |
Electrophilic-Intercepted Meyer-Schuster Rearrangements
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org A significant variation of this reaction involves the interception of a key intermediate by an electrophile, leading to the formation of functionalized products, including isoxazoles.
The reaction likely begins with the acid-catalyzed protonation of the propargyl alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate. wikipedia.org In an electrophilic-intercepted Meyer-Schuster rearrangement, this allene is then attacked by an electrophile. For instance, in the presence of N-iodosuccinimide (NIS), an α-iodo enone or enal can be formed in situ. researchgate.net This intermediate is then primed for subsequent reactions.
A plausible mechanism for the synthesis of isoxazoles via this route involves the following key steps:
Meyer-Schuster Rearrangement: The propargyl alcohol undergoes an acid-catalyzed rearrangement to form an allene.
Electrophilic Interception: An electrophile, such as an iodonium (B1229267) ion from NIS, attacks the allene to generate a vinyl cation, which is then trapped by a nucleophile (e.g., water or the counterion) to yield an α-iodo enone/enal.
Cyclocondensation: The in situ-formed α-iodo enone/enal reacts with a hydroxylamine derivative in a cyclocondensation reaction to furnish the isoxazole ring. researchgate.net
This one-pot regioselective method has proven valuable for the construction of 5-, 3-, and 3,5-substituted isoxazoles in moderate to good yields from primary and secondary propargyl alcohols. researchgate.net The reaction tolerates a range of functional groups and has been successfully applied to the synthesis of complex molecules like the drug valdecoxib. researchgate.net
Table 1: Key Steps in Electrophilic-Intercepted Meyer-Schuster Rearrangement for Isoxazole Synthesis
| Step | Description | Key Intermediates |
| 1 | Acid-catalyzed rearrangement of propargyl alcohol. | Allene |
| 2 | Attack of an electrophile (e.g., from NIS) on the allene. | α-Iodo enone/enal |
| 3 | Reaction of the α-iodo enone/enal with hydroxylamine. | Isoxazole ring |
Cyclocondensation Processes
Cyclocondensation reactions are fundamental to the synthesis of isoxazole rings, including ethyl isoxazole-5-carboxylate. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative.
A common route to isoxazol-5-ones involves a three-component reaction between a β-keto ester (like ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride. mdpi.comresearchgate.net The mechanism for this transformation is thought to proceed as follows:
Oximation: Hydroxylamine attacks the carbonyl group of the β-keto ester to form an oxime intermediate.
Cyclization: The oxime intermediate undergoes intramolecular cyclization to generate a 3-substituted-isoxazol-5(4H)-one.
Enolization: In the presence of a catalyst, the cyclic intermediate enolizes.
Knoevenagel Condensation: The enolized intermediate then undergoes a Knoevenagel condensation with an aldehyde to yield the final 4-substituted isoxazole-5(4H)-one product. mdpi.com
Another significant cyclocondensation method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org This is a highly efficient and regioselective method for synthesizing 3,5-disubstituted isoxazoles. The nitrile oxide can be generated in situ from various precursors, such as aldoximes or hydroxamoyl chlorides. The reaction with a terminal alkyne, like ethyl propiolate, in the presence of a copper(I) catalyst, leads directly to the formation of this compound with high regioselectivity.
Table 2: Comparison of Cyclocondensation Routes to Isoxazoles
| Route | Starting Materials | Key Steps | Product Type |
| Three-Component Reaction | β-keto ester, aldehyde, hydroxylamine | Oximation, Cyclization, Enolization, Knoevenagel condensation | 4-Substituted isoxazol-5(4H)-ones |
| [3+2] Cycloaddition | Nitrile oxide, alkyne | In situ nitrile oxide generation, Cycloaddition | 3,5-Disubstituted isoxazoles |
Enzymatic or Catalyst-Mediated Mechanisms
The efficiency and selectivity of isoxazole synthesis can be significantly enhanced through the use of catalysts. Both traditional acid/base catalysis and modern catalytic systems involving functionalized materials play a crucial role.
Role of Acid and Base Catalysis
Acid and base catalysis are integral to many isoxazole synthesis pathways. In the Meyer-Schuster rearrangement, a strong acid is typically required to protonate the propargyl alcohol and initiate the rearrangement. wikipedia.org Similarly, in cyclocondensation reactions, both acids and bases can play critical roles. For instance, in the synthesis of isoxazol-5(4H)-ones, a base is often used to facilitate the initial oximation and subsequent condensation steps. mdpi.com
In the context of the [3+2] cycloaddition, a base such as triethylamine (B128534) is often employed to neutralize the HCl generated during the in situ formation of nitrile oxides from hydroxamoyl chlorides, which also prevents the hydrolysis of the ester functionality in the final product.
The choice of acid or base can influence reaction rates and, in some cases, the regioselectivity of the reaction. For example, in the dehydration of dihydroisoxazole (B8533529) intermediates to form the aromatic isoxazole ring, hydrochloric acid has been found to be more effective than sulfuric acid in minimizing ester cleavage.
Catalytic Effects of Functionalized Materials (e.g., Cellulose-based)
In recent years, there has been a growing interest in the use of heterogeneous catalysts for organic synthesis due to their ease of separation and recyclability. Functionalized materials, such as cellulose-based catalysts, have emerged as effective and environmentally friendly options for isoxazole synthesis.
Propylamine-functionalized cellulose (B213188) (Cell-Pr-NH₂) has been successfully employed as a catalyst in the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comresearchgate.net The catalyst is believed to facilitate the reaction by acting as a basic catalyst. A plausible mechanism suggests that the amine groups on the cellulose surface assist in the release of hydroxylamine from its hydrochloride salt and promote the initial nucleophilic attack of hydroxylamine on the β-keto ester. mdpi.com This heterogeneous catalyst allows the reaction to proceed efficiently in water at room temperature, highlighting its green chemistry advantages. mdpi.comresearchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity. mdpi.com
The use of such functionalized materials offers several benefits, including mild reaction conditions, high yields, simple work-up procedures, and the use of environmentally benign solvents like water. mdpi.comresearchgate.net
Table 3: Comparison of Catalytic Systems in Isoxazole Synthesis
| Catalyst Type | Example | Role in Reaction | Advantages |
| Acid Catalyst | Trifluoroacetic acid (TFA) | Promotes dehydration of β-carbonyl ketoxime intermediate. rsc.org | Efficient cyclization. |
| Base Catalyst | Triethylamine | Neutralizes HCl during in situ nitrile oxide formation. | Prevents side reactions like ester hydrolysis. |
| Functionalized Material | Propylamine-functionalized cellulose (Cell-Pr-NH₂) | Facilitates oximation and condensation steps. mdpi.com | Recyclable, environmentally friendly, mild conditions. mdpi.comresearchgate.net |
Derivatization and Advanced Structural Modification Strategies
Functional Group Interconversions on the Isoxazole (B147169) Ring
The ester group at the 5-position of ethyl isoxazole-5-carboxylate is a primary site for functional group interconversions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
The conversion of the ethyl ester to a carboxylic acid is a fundamental and often initial step in the derivatization of this compound. This transformation is typically achieved through base-catalyzed hydrolysis. For instance, the hydrolysis of ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate to its corresponding carboxylic acid has been successfully carried out using lithium hydroxide (B78521) (LiOH). Current time information in Bangalore, IN. This saponification process provides the carboxylic acid precursor necessary for subsequent amide coupling reactions. Similarly, ethyl isoxazolidine-5-carboxylates can be converted to their carboxylic acid forms through LiOH-mediated hydrolysis. The resulting carboxylic acids are key intermediates for further molecular elaboration.
Table 1: Examples of Ester Hydrolysis of this compound Derivatives
| Starting Material | Reagent | Product | Reference |
| Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate | LiOH | 3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid | Current time information in Bangalore, IN. |
| Ethyl isoxazolidine-5-carboxylates | LiOH | Isoxazolidine-5-carboxylic acids |
The ester functionality of this compound can be reduced to a primary alcohol, which can then be oxidized to the corresponding aldehyde. This two-step sequence provides access to a different class of reactive intermediates. The reduction of the ester is commonly performed using powerful reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edumasterorganicchemistry.com For example, isoxazole-linked esters have been reduced to their corresponding alcohols using LiAlH₄. rsc.org
Subsequent oxidation of the resulting hydroxymethylisoxazole to the corresponding isoxazole-5-carbaldehyde (B108842) can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) is a common reagent for this transformation. For instance, 3-(chloromethyl)isoxazol-5-yl)methanol has been oxidized to 3-(chloromethyl)isoxazole-5-carbaldehyde using PCC in the presence of silica (B1680970) gel. nih.gov This aldehyde functionality serves as a valuable handle for further synthetic manipulations, such as condensation reactions.
Table 2: Reduction and Oxidation of this compound Derivatives
| Transformation | Starting Material | Reagent(s) | Product | Reference |
| Reduction | Isoxazole-linked esters | LiAlH₄ | Isoxazole-linked alcohols | rsc.org |
| Oxidation | 3-(Chloromethyl)isoxazol-5-yl)methanol | PCC, Silica gel | 3-(Chloromethyl)isoxazole-5-carbaldehyde | nih.gov |
The carboxylic acids derived from the hydrolysis of ethyl isoxazole-5-carboxylates are readily converted into a wide array of substituted carboxamides through amide coupling reactions. These reactions are crucial for building larger and more complex molecules, often with significant biological activities. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxybenzotriazole (HOBt). Current time information in Bangalore, IN. For example, indole-3-isoxazole-5-carboxylic acid has been coupled with various amines using EDC/HOBt and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to produce a series of indole-3-isoxazole-5-carboxamide derivatives. Current time information in Bangalore, IN. In some cases, the carboxylic acid is first converted to an acid chloride using reagents like oxalyl chloride, which then reacts with an amine to form the amide. Current time information in Bangalore, IN.
Table 3: Amide Coupling Reactions of Isoxazole-5-carboxylic Acids
| Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |
| 3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid | Various amines | EDC, HOBt, DMAP | Indole-3-isoxazole-5-carboxamide derivatives | Current time information in Bangalore, IN. |
| 3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid | Various amines | Oxalyl chloride, DMF, Triethylamine (B128534) | Indole-3-isoxazole-5-carboxamide derivatives | Current time information in Bangalore, IN. |
| Thiophene-2-carboxylic acid | Arylethenesulfonamide | EDCI, DMAP, Et₃N | (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide | researchgate.net |
Introduction of Halogenated Moieties (e.g., Trifluoromethyl, Bromo)
The introduction of halogen atoms, particularly bromine and trifluoromethyl groups, onto the isoxazole scaffold is a significant strategy for modulating the electronic properties and lipophilicity of the molecule, which can have profound effects on its biological activity.
The C-4 position of the isoxazole ring is susceptible to electrophilic halogenation. Bromination of 3,5-diarylisoxazoles has been achieved with N-bromosuccinimide (NBS) in acetic acid, often requiring an acid catalyst for deactivated substrates. A versatile system for both bromination and iodination of 3,5-diarylisoxazoles utilizes tetramethylammonium (B1211777) halides (Me₄NHal) in the presence of nitrosylsulfuric acid (NOHSO₄), providing high regioselectivity for the C-4 position. harvard.edu Bromination of the methyl group at the 5-position of ethyl 5-methylisoxazole-3-carboxylate can be accomplished using NBS and a radical initiator like AIBN.
The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability and binding affinity of a molecule. The synthesis of 4-(trifluoromethyl)isoxazoles can be achieved through a cascade reaction of α,β-unsaturated carbonyl compounds with CF₃SO₂Na and tBuONO. nih.gov Furthermore, 5-(trifluoromethyl)isoxazoles can be prepared via a [3+2] cycloaddition of CF₃-substituted alkenes and halogenoximes. nih.gov The synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate has been reported via a regioselective 1,3-dipolar cycloaddition.
Table 4: Halogenation of Isoxazole Derivatives
| Halogenation Type | Substrate | Reagent(s) | Product | Reference |
| Bromination (C-4) | 3,5-Diarylisoxazoles | NBS, Acetic Acid | 4-Bromo-3,5-diarylisoxazoles | |
| Bromination (C-4) | 3,5-Diarylisoxazoles | Me₄NBr, NOHSO₄ | 4-Bromo-3,5-diarylisoxazoles | harvard.edu |
| Bromination (C-5 methyl) | Ethyl 5-methylisoxazole-3-carboxylate | NBS, AIBN | Ethyl 5-(bromomethyl)isoxazole-3-carboxylate | |
| Trifluoromethylation (C-4) | α,β-Unsaturated carbonyls | CF₃SO₂Na, tBuONO | 4-(Trifluoromethyl)isoxazoles | nih.gov |
| Trifluoromethylation (C-5) | CF₃-substituted alkenes, Halogenoximes | - | 5-(Trifluoromethyl)isoxazoles | nih.gov |
Glycoconjugation of Isoxazole Scaffolds
Glycoconjugation, the covalent attachment of carbohydrate moieties to the isoxazole scaffold, is a powerful strategy for improving aqueous solubility, modulating biological activity, and targeting specific cellular receptors. The synthesis of isoxazole-linked glycoconjugates is often achieved through 1,3-dipolar cycloaddition reactions between a nitrile oxide derived from a sugar and a terminal alkyne. researchgate.net This "click chemistry" approach allows for the efficient and regioselective formation of 3,5-disubstituted isoxazole-linked glycoconjugates. rsc.orgresearchgate.net For example, novel isoxazole-linked glycoconjugates have been synthesized from D-glucose derived nitrile oxides. researchgate.net This methodology provides a route to construct carbohydrate-based scaffolds with potential for diverse biological applications. researchgate.net Another approach involves the synthesis of sugar-tethered isoxazolines and isoxazoles from 3-indolyl nitroalkanes under solvent and catalyst-free conditions.
Synthesis of Hybrid Molecules Incorporating Isoxazole Moieties
The synthesis of hybrid molecules, which combine the isoxazole core with other pharmacologically active scaffolds, is a prominent strategy in drug discovery aimed at developing compounds with multifunctional or synergistic activities. A variety of hybrid molecules incorporating the isoxazole moiety have been reported.
Indole-Isoxazole Hybrids: These hybrids have been synthesized and evaluated for their anticancer activities. Current time information in Bangalore, IN. The synthesis typically involves the initial formation of an indole-substituted this compound, followed by hydrolysis and amide coupling to introduce further diversity. Current time information in Bangalore, IN.
Isoxazole-Tethered Quinone-Amino Acid Hybrids: A series of these hybrids has been synthesized through a 1,3-dipolar cycloaddition reaction followed by an oxidation step.
Polyhydroxylated Pyrrolidine-Isoxazole Hybrids: These hybrid systems have been prepared via 1,3-dipolar cycloaddition and have shown potential as glucosidase inhibitors.
Isoxazole-Triazole Hybrids: The synthesis of molecules containing both isoxazole and 1,2,4-triazole (B32235) rings has been reported, often starting from chalcone (B49325) intermediates.
Isoxazole-Quinazolinone Hybrids: These hybrids have been synthesized by condensing isoxazole-4-carbohydrazides with benzoxazinones.
The development of these hybrid molecules underscores the versatility of the isoxazole scaffold as a building block for creating novel chemical entities with diverse therapeutic potential.
Isoxazole-Triazole Hybrids
The molecular hybridization of isoxazole and triazole rings has emerged as a promising strategy in medicinal chemistry, as both heterocycles are known to exhibit a wide range of biological activities. mdpi.comnih.gov Combining these two motifs can lead to synergistic effects and novel therapeutic agents. mdpi.comresearchgate.net The synthesis of isoxazole-triazole conjugates often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and regioselective linking of the two heterocyclic units. researchgate.net
One common synthetic route involves converting the this compound to a key intermediate that can be coupled with a triazole precursor. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with an amine-functionalized triazole. Alternatively, the isoxazole core can be modified to introduce an azide (B81097) or alkyne group, enabling subsequent cycloaddition with a complementary triazole partner. mdpi.comnih.gov
Research has demonstrated the synthesis of novel isoxazole-triazole conjugates with significant biological potential. researchgate.netmdpi.com For example, a series of isoxazole-triazole conjugates were synthesized and evaluated for their antibacterial activity. researchgate.net These hybrid molecules have shown efficacy against various bacterial strains, sometimes surpassing standard antibiotics. mdpi.com
Table 1: Examples of Bioactive Isoxazole-Triazole Hybrids
| Compound ID | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Conjugate 7b | Antibacterial (E. coli, P. aeruginosa) | Exhibited stronger antibacterial response compared to standard antibiotics. | mdpi.com |
| Compound 8b | Antibacterial (P. aeruginosa) | Showed potent inhibitory potential with an IC50 value of 67.6 μg/mL. | researchgate.net |
| Compound 8m | Antibacterial (S. pneumoniae, E. faecalis) | Exhibited good activity against Gram-positive bacteria with IC50 values of 74.13 and 44.7 μg/mL, respectively. | researchgate.net |
This table presents selected examples of isoxazole-triazole hybrids and their reported biological activities. The synthetic pathways to these specific compounds may vary but illustrate the potential of this hybrid class.
Indole-Isoxazole Hybrid Systems
The indole (B1671886) nucleus is another privileged scaffold in medicinal chemistry, found in many natural products and synthetic drugs. thesciencein.org The fusion of indole and isoxazole moieties has led to the development of potent agents for various therapeutic areas, particularly oncology. nih.govmetu.edu.trnih.gov this compound serves as a crucial starting material in the synthesis of these hybrid systems.
A typical synthetic strategy involves the initial construction of an indole-substituted isoxazole core. For example, 3-acetylindole (B1664109) can be reacted with diethyl oxalate (B1200264) to form an intermediate, which is then cyclized with hydroxylamine (B1172632) hydrochloride to yield ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. nih.govresearchgate.net This ester can then be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH). nih.gov The resulting acid is a versatile intermediate that can be coupled with various amines to produce a library of indole-3-isoxazole-5-carboxamide derivatives. nih.govresearchgate.net
Another approach starts with ethyl 5-arylisoxazole-3-carboxylate derivatives, which after hydrolysis, are coupled with tryptamine (B22526) to furnish N-(2-(1H-indol-3-yl)ethyl)isoxazole-3-carboxamides. researchgate.neteurekaselect.com These compounds have been investigated for their anti-cholinesterase activity. researchgate.neteurekaselect.com
Table 2: Research Findings on Indole-Isoxazole Hybrids
| Hybrid Class | Synthetic Precursor | Research Focus | Key Findings | Reference |
|---|---|---|---|---|
| Indole-3-isoxazole-5-carboxamides | Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate | Anticancer (Hepatocellular Carcinoma) | Compounds showed potent cytotoxic activity against Huh7, MCF7, and HCT116 cancer cell lines and caused cell cycle arrest. | nih.govmetu.edu.trnih.gov |
| N-(2-(1H-indol-3-yl)ethyl) isoxazole-3-carboxamides | Ethyl 5-arylisoxazole-3-carboxylates | Anti-cholinesterase activity | Compound 4b (with a 5-(2-chlorophenyl) group) showed the most promising anti-cholinesterase activity. | researchgate.neteurekaselect.com |
This table summarizes key research on indole-isoxazole hybrids, showcasing the synthetic utility of isoxazole carboxylate esters in generating these systems.
Natural Product-Isoxazole Hybrids (e.g., Terpenoids, Cholesterol)
Hybridizing isoxazoles with natural products is a powerful strategy to create novel compounds with unique biological activities, often leveraging the structural complexity and inherent bioactivity of the natural scaffold. symc.edu.cnck-surveying.comespublisher.com this compound and its derivatives can be chemically linked to various natural product classes, including terpenoids and steroids like cholesterol.
Terpenoid-Isoxazole Hybrids: Terpenoids are a large and diverse class of naturally occurring organic compounds. The incorporation of an isoxazole ring can modify their biological profile. For instance, D-limonene, a monoterpene, has been used as a scaffold to create limonene-bis(isoxazole) hybrids. tandfonline.com In a more general synthetic approach, a substituted phenylisoxazole-5-carboxylate can be reduced to the corresponding alcohol, which is then oxidized to an aldehyde. This aldehyde can undergo a Knoevenagel condensation with other natural product-derived structures. symc.edu.cn Research on terpene-isoxazole hybrids has identified compounds with potential anti-tumor and anticoagulant activities. symc.edu.cn
Cholesterol-Isoxazole Hybrids: Cholesterol is an essential steroid with a unique rigid structure that can be functionalized to create novel bioactive molecules. nih.gov Synthetic methodologies have been developed to link isoxazole moieties to the cholesterol backbone. One reported method involves the synthesis of an isoxazole-linked aryl cholesterol ether. nih.gov These hybrid molecules have applications in various fields, including the development of new materials and potential therapeutic agents.
Table 3: Examples of Natural Product-Isoxazole Hybrids
| Natural Product Class | Example Hybrid Structure/Derivative | Synthetic Strategy | Potential Application/Activity | Reference |
|---|---|---|---|---|
| Flavonoid | Hydnocarpin-isoxazole hybrids | [3+2] cycloaddition strategy | Cytotoxicity against human lung and melanoma cancer cells. | symc.edu.cnespublisher.com |
| Terpenoid | Terpene-isoxazole derivatives | Multi-step synthesis involving isoxazole-5-carbaldehyde intermediates. | Anti-tumor, anticoagulant activity. | symc.edu.cn |
| Steroid | Isoxazole-linked aryl cholesterol ether | Nitrone-alkyne cycloaddition chemistry. | Bioimaging, Drug Delivery. | nih.gov |
This table illustrates the diversity of natural products that have been hybridized with the isoxazole scaffold to generate novel chemical entities.
Rational Design of Diversified Libraries for Research Screening
The rational design of chemical libraries is a cornerstone of modern drug discovery. openaccessjournals.com Instead of random synthesis, this approach uses structural information about a biological target or a known active pharmacophore to design and synthesize a focused collection of compounds with a higher probability of desired activity. johnshopkins.edu this compound and its isomers are excellent scaffolds for creating such diversified libraries due to their synthetic tractability and proven relevance as a pharmacophore. johnshopkins.edunih.gov
The process begins with a core scaffold, such as 5-phenyl-3-isoxazolecarboxylic acid ethyl ester. johnshopkins.edu A library is then generated by introducing a variety of substituents at different positions on the molecule. This systematic variation allows for a thorough exploration of the structure-activity relationship (SAR). For example, in the development of antitubercular agents, a library of benzyloxy, benzylamino, and phenoxy derivatives of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters was designed. johnshopkins.edu Screening of this library revealed compounds with potent activity against both replicating and non-replicating Mycobacterium tuberculosis, as well as drug-resistant strains. johnshopkins.edu
Another rational design strategy is "scaffold hopping," where a known active core is replaced with a structurally similar but novel scaffold to explore new chemical space and improve properties. This was employed to generate a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, starting from a known isoxazole-based antitubercular pharmacophore. nih.gov The resulting library yielded compounds with high potency and a good selectivity index, identifying a promising lead for further development. nih.gov
The use of computational tools, molecular modeling, and a deep understanding of reaction mechanisms enables the design of libraries that maximize structural diversity while being synthetically accessible. nih.gov This rational approach accelerates the discovery of lead compounds by focusing resources on molecules with a higher likelihood of success.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of molecular structure.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the ethyl group and the isoxazole ring.
A representative ¹H NMR spectrum of a related compound, ethyl 3-acetylisoxazole-5-carboxylate, shows a singlet at 7.25 ppm for the isoxazole ring proton, a quartet at 4.45 ppm for the methylene (B1212753) (-CH2-) protons of the ethyl group, and a triplet at 1.41 ppm for the methyl (-CH3) protons of the ethyl group. rsc.org The splitting patterns (quartet and triplet) are indicative of the coupling between the adjacent methylene and methyl protons of the ethyl ester.
Table 1: Representative ¹H NMR Data for an Isoxazole Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoxazole H-4 | 7.25 | s | - |
| -OCH2CH3 | 4.45 | q | 7.1 |
| -OCH2CH3 | 1.41 | t | 7.1 |
Note: Data is for ethyl 3-acetylisoxazole-5-carboxylate as a representative example. rsc.org
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct peaks are expected for the carbonyl carbon of the ester, the two carbons of the isoxazole ring, and the two carbons of the ethyl group.
For the related ethyl 3-acetylisoxazole-5-carboxylate, the ¹³C NMR spectrum in Chloroform-d displays signals at 191.0 ppm (acetyl C=O), 162.3 ppm and 161.9 ppm (isoxazole ring carbons), 156.2 ppm (ester C=O), 107.5 ppm (isoxazole C-4), 62.7 ppm (-OCH2-), and 14.1 ppm (-CH3). rsc.org Generally, sp² hybridized carbons, such as those in the isoxazole ring and the carbonyl group, resonate at higher chemical shifts (downfield) compared to sp³ hybridized carbons of the ethyl group. libretexts.org
Table 2: Representative ¹³C NMR Data for an Isoxazole Derivative
| Carbon | Chemical Shift (δ, ppm) |
| Acetyl C=O | 191.0 |
| Isoxazole C-3/C-5 | 162.3, 161.9 |
| Ester C=O | 156.2 |
| Isoxazole C-4 | 107.5 |
| -OCH2- | 62.7 |
| -CH3 | 14.1 |
Note: Data is for ethyl 3-acetylisoxazole-5-carboxylate as a representative example. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are instrumental in establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings. In this compound, a COSY experiment would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded carbon and proton atoms. This would show correlations between the isoxazole C-4 and its attached proton, as well as the methylene and methyl carbons with their respective protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) couplings between carbon and proton atoms. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C-3 and C-5 carbons of the isoxazole ring. For instance, the proton on C-4 of the isoxazole ring would show a correlation to C-3 and C-5 in an HMBC spectrum. researchgate.netipb.pt The protons of the ethyl group would also show correlations to the ester carbonyl carbon.
These 2D NMR experiments, used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. beilstein-journals.orgsemanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group (C=O), the carbon-carbon and carbon-nitrogen double bonds (C=C, C=N) of the isoxazole ring, and the carbon-oxygen single bonds (C-O).
Typically, the strong absorption band for the ester carbonyl stretch appears in the region of 1700-1750 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring are expected in the 1500-1650 cm⁻¹ region. lookchem.com The C-O stretching vibrations of the ester group usually appear in the 1000-1300 cm⁻¹ range. The presence of these characteristic bands in the IR spectrum provides strong evidence for the key functional groups within this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
Molecular Weight and Fragmentation Pattern Analysis
In a mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (141.12 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, ethyl 3-acetylisoxazole-5-carboxylate (C₈H₉NO₄), is 184.0604, with the found value being 184.0608. rsc.org
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or cleavage adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments could arise from the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. Analysis of these fragments helps to piece together the molecular structure. For example, GC-MS data for this compound shows a top peak at m/z 96 and a second highest peak at m/z 113. nih.gov
Conclusion
Ethyl isoxazole-5-carboxylate is a compound of significant interest in the field of chemistry. Its versatile synthesis, rich reactivity, and the diverse applications of its derivatives in medicinal chemistry and materials science underscore its importance. Continued research into this and related isoxazole (B147169) compounds promises to yield further advancements in these fields.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are employed to determine the electronic structure, geometry, and energetic properties of molecules. These methods are fundamental to predicting reactivity and understanding reaction mechanisms at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been applied to isoxazole-containing compounds to understand reactivity and reaction mechanisms. For instance, DFT calculations have been used to analyze the free energy of isoxazole-azirine pairs to predict thermodynamic stability and potential rearrangement pathways. mdpi.com In studies of related heterocyclic systems, DFT has been used to calculate geometric parameters, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps to investigate electronic properties and reactivity. scispace.com
DFT calculations, often combined with dispersion corrections (e.g., B3LYP-D3), are also instrumental in elucidating reaction mechanisms. For example, computations have been used to support the mechanism of acid-switchable cycloaddition reactions for the synthesis of fluorinated isoxazoles. researchgate.net These studies help rationalize experimental outcomes, such as regioselectivity, by calculating the energies of intermediates and transition states. researchgate.net
Table 1: Examples of DFT Functionals Used in Isoxazole-Related Studies
| Functional | Application Area | Reference |
|---|---|---|
| B3LYP-D3/6-311+G(d,p) | Calculation of free energy for isoxazole-azirine isomerization. mdpi.com | mdpi.com |
| wb97xd/6-311+G(d) | Exploration of regioselectivity in [3+2] cycloaddition reactions. mdpi.com | mdpi.com |
| B3LYP/6-311++G(2d,2p) | Analysis of chemical reactivity in isoxaflutole. scispace.com | scispace.com |
Ab initio (from first principles) molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, have been applied to study isoxazole (B147169) systems. These methods are foundational for high-accuracy electronic structure calculations. Early studies used the Hartree-Fock method to investigate the geometric and electronic parameters of isoxazolol analogs, providing insights into their biological activity as GABA agonists and antagonists. mdpi.com
More advanced ab initio methods are used to study complex photochemical processes. For instance, nonadiabatic ab initio molecular dynamics simulations have been performed to explore the photoisomerization pathways between isoxazole and oxazole, involving multiple electronic states. Such studies utilize high-level theories like Complete Active Space Self-Consistent Field (CASSCF) and Møller–Plesset second-order perturbation (MP2) to accurately describe the potential energy surfaces of excited states. These calculations are crucial for understanding the ultrafast dynamics of ring-opening and rearrangement reactions upon photoexcitation. nih.gov
A central application of quantum chemistry is the elucidation of reaction mechanisms by locating and characterizing transition states (TS). For the parent isoxazole molecule, computational studies have identified transition state structures for thermal decomposition pathways, revealing that the primary products, acetonitrile and carbon monoxide, are likely formed through a mechanism different from what was previously proposed based on experimental data alone. acs.orgacs.org
In the context of isoxazole synthesis, computational methods have been used to explore the [3+2] cycloaddition reaction between nitrile N-oxides and alkenes. mdpi.com By calculating the Gibbs free energies of activation for different reaction pathways, researchers can predict the regioselectivity of the cycloaddition with high accuracy, sometimes revealing that kinetic factors favor an outcome different from that predicted by simpler electronic interaction models. mdpi.com Similarly, in gold-catalyzed reactions involving isoxazoles, DFT has been used to calculate the energy barriers for different mechanistic possibilities, such as aza-Nazarov cyclization versus 6π-electrocyclization, thereby explaining the observed product selectivity.
Table 2: Calculated Activation Barriers for Isoxazole-Related Reactions
| Reaction Type | Computational Method | Calculated Barrier (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | wb97xd/6-311+G(d) | 13.6 | Kinetically favored pathway determines regioselectivity. mdpi.com | mdpi.com |
| Gold-Catalyzed Annulation | DFT | 6.2 | N-attack of isoxazole has a low barrier. | |
| Thermal Decomposition | MP4/B3LYP | >80 | Previously proposed mechanism has a high activation barrier. acs.org | acs.org |
Mapping the potential energy surface (PES) is crucial for understanding the full landscape of a chemical reaction, including all possible intermediates and pathways. Theoretical studies on isoxazole have explored its S0 (ground state) and excited state potential energy surfaces to understand its photochemical behavior. Contour plots of the PES as a function of key bond distances (e.g., C-N and N-O bonds) reveal the pathways for ring cleavage and isomerization.
Studies on the photodissociation of isoxazole have shown that upon excitation, the molecule can access conical intersections between different electronic states (e.g., S1/S0), which facilitate rapid, non-radiative decay back to the ground state, leading to various decomposition products. Nonadiabatic dynamics simulations based on these calculated surfaces show that a significant fraction of isoxazole molecules undergoes ultrafast O–N bond cleavage, explaining the observed photochemical reactivity. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like ethyl isoxazole-5-carboxylate with biological macromolecules, such as proteins.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. This method has been applied to isoxazole derivatives to understand their activity as inhibitors of various enzymes. For example, docking studies of 3,4-diaryl-isoxazole-based inhibitors into the ATP binding site of casein kinase 1 (CK1δ) have guided the design of more potent and selective compounds by identifying key interactions and regions for structural modification. nih.gov
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering information on the stability of binding poses, conformational changes, and the role of solvent. nih.gov MD simulations have been used to study isoxazole derivatives targeting the Farnesoid X receptor (FXR), revealing how the compounds affect the protein's dynamic characteristics and helping to identify key residues for ligand-receptor interaction through binding free energy calculations. mdpi.com These simulations can confirm the stability of docking poses and provide a more detailed understanding of the physical basis for a compound's biological activity. nih.gov
Pharmacophore Modeling for Ligand Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The isoxazole ring is considered a valuable pharmacophore in medicinal chemistry due to its structural and electronic properties. researchgate.neteurekaselect.comresearchgate.net It is present in numerous approved drugs, where it acts as a bioisostere for other functional groups and establishes key interactions with target proteins. eurekaselect.comfrontiersin.org
Pharmacophore models are developed based on the structure-activity relationships (SAR) of a series of active compounds. For isoxazole-based compounds, these models have been constructed to define the essential features for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions. For example, a pharmacophore model for isoxazole analogues that bind to the System xc- transporter was developed to provide insight into the structural requirements for binding, guiding the design of new inhibitors. [1, 11 from previous search] Such models are crucial tools in ligand-based drug design for optimizing lead compounds and screening virtual libraries for new potential inhibitors. nih.gov
Prediction of Bioavailability and Drug-Likeness Parameters (e.g., Lipinski's Rule of Five)
Computational tools are instrumental in early-stage drug discovery for predicting the pharmacokinetic properties of a molecule, including its potential oral bioavailability. The drug-likeness of a compound is often assessed using a set of guidelines based on its physicochemical properties. One of the most widely recognized sets of guidelines is Lipinski's Rule of Five. researchgate.netdrugbank.com
Lipinski's Rule of Five states that an orally active drug candidate generally possesses:
A molecular weight of 500 daltons or less. researchgate.net
An octanol-water partition coefficient (logP) not greater than 5. researchgate.net
No more than 5 hydrogen bond donors (the sum of OHs and NHs). drugbank.com
No more than 10 hydrogen bond acceptors (the sum of Ns and Os). drugbank.com
According to this rule, a compound is likely to have poor absorption or permeation if it violates more than one of these criteria. researchgate.net The parameters for this compound have been calculated and are summarized in the table below.
| Parameter | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 141.12 chemeo.comnih.gov | ≤ 500 | Yes |
| Octanol-Water Partition Coefficient (logP) | 0.85 - 0.9 chemeo.comnih.gov | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 nih.gov | ≤ 10 | Yes |
As the data indicates, this compound does not violate any of the parameters of Lipinski's Rule of Five. This profile suggests that the compound has a high probability of good oral bioavailability and is considered "drug-like." The low molecular weight and moderate lipophilicity are favorable for absorption and distribution.
Beyond Lipinski's rule, other computational models and rules, such as those proposed by Ghose, Veber, Egan, and Muegge, are also used to assess drug-likeness. researchgate.net While detailed analyses for this compound against all these rules are not extensively documented in the literature, its fundamental properties (molecular weight, logP, polar surface area, and atom counts) are generally within the ranges considered favorable by these alternative guidelines as well. Such in silico assessments are critical for prioritizing compounds in medicinal chemistry campaigns, and the isoxazole scaffold itself is a common feature in many biologically active molecules. researchgate.netespublisher.comnih.gov
Theoretical Studies on Degradation Pathways and Mechanisms
While specific computational studies detailing the degradation pathways of this compound are not widely published, theoretical understanding of isoxazole chemistry allows for the prediction of its likely degradation mechanisms. The stability of the isoxazole ring is a key factor, with the N–O bond being the most susceptible to cleavage. mdpi.com
Reductive Ring Opening: A primary theoretical degradation pathway for isoxazoles is the reductive cleavage of the weak N–O bond. This is often observed experimentally during catalytic hydrogenation. For instance, studies on a related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, have shown that palladium-catalyzed hydrogenation leads to the reductive opening of the isoxazole ring to form an enaminone. mdpi.com This process involves the cleavage of the N–O bond followed by rearrangement. From a theoretical standpoint, the mechanism proceeds via initial interaction with the catalyst surface, weakening of the N-O bond, and subsequent hydrogenolysis. Computational modeling of such pathways would focus on the energy barriers for N-O bond scission versus other potential reactions.
Base-Catalyzed Rearrangement and Degradation: The isoxazole ring can also be susceptible to degradation under basic conditions. Theoretical studies and experimental observations on related isoxazoline (B3343090) N-oxides have shown that base-catalyzed conditions can lead to complex rearrangements and ring-opening reactions rather than simple deprotonation. researchgate.net For example, attempts to synthesize certain ethyl 3,4-diaryl-isoxazole-5-carboxylates through base-catalyzed recyclization of their N-oxide precursors unexpectedly resulted in the formation of 5-hydroxy-1,2-oxazin-6-ones. researchgate.net This indicates that the ester group at the 5-position can participate in intramolecular reactions following an initial base-induced rearrangement of the isoxazole core. A plausible theoretical mechanism would involve deprotonation at a site that initiates a cascade of electronic shifts leading to ring expansion or cleavage, pathways that can be modeled using computational methods to determine their energetic feasibility.
Photochemical Degradation: Although less commonly studied for this specific compound, isoxazoles can undergo photochemical rearrangements. Theoretical modeling could predict the excited states of this compound and map out potential photochemical degradation pathways, which often involve initial N–O bond homolysis or rearrangements to other heterocyclic systems.
Applications in Medicinal Chemistry Research
Role as a Privileged Scaffold in Drug Discovery
The isoxazole (B147169) moiety is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. nih.gov This structure is prevalent in numerous biologically active compounds, granting it the status of a privileged scaffold in medicinal chemistry. nih.gov Its utility stems from its unique chemical properties, including its electron-rich nature and the weak N-O bond, which can be synthetically manipulated. researchgate.netmdpi.com This allows for the creation of diverse molecular libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov The isoxazole ring's ability to act as a bioisostere for other functional groups, coupled with its metabolic stability, further enhances its value in designing novel drugs with improved efficacy and reduced toxicity. nih.gov
Ethyl isoxazole-5-carboxylate is a key intermediate in the synthesis of more complex pharmaceutical molecules. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a anchor point for introducing molecular diversity. smolecule.comnih.gov For instance, isoxazole-4-carboxylic acid derivatives are coupled with various aniline (B41778) derivatives using activating agents like N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine (EDC) and catalysts such as 4-(dimethylamino)pyridine (DMAP) to produce a wide array of isoxazole-carboxamides. nih.govnih.gov This synthetic versatility allows researchers to systematically modify the structure to explore its interaction with biological targets. The isoxazole core itself can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions, which further enables the introduction of different substituents at various positions on the ring. nih.govrsc.org
The isoxazole scaffold, often originating from precursors like this compound, is a core component of numerous novel drug candidates with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govnih.gov For example, derivatives of 3,4-diaryl-isoxazole-5-carboxamides have been investigated as potential anticancer agents, acting as structural analogues of heat shock protein (Hsp90) inhibitors. bohrium.com Similarly, isoxazole-carboxamide derivatives have shown promising results as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. nih.gov The presence of the isoxazole ring is often crucial for the compound's biological activity. researchgate.net
| Compound Class | Therapeutic Area | Reported Activity | Reference |
|---|---|---|---|
| Isoxazole-Carboxamides | Oncology | Showed potent cytotoxic activity against various cancer cell lines, including B16F1 melanoma and HeLa. | nih.gov |
| Phenyl-Isoxazole-Carboxamides | Anti-inflammatory | Act as potent and selective inhibitors of COX-2 enzymes, with IC50 values in the nanomolar range. | nih.gov |
| 3,4-Diaryl-isoxazole-5-carboxamides | Oncology | Investigated as antimitotic agents that destabilize microtubules. | bohrium.com |
| 5-Amino-3-methylisoxazole-4-carboxylic acid derivatives | Antifungal | Exhibit a wide range of antimicrobial properties, leading to the search for potential new antifungal agents. | mdpi.com |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For isoxazole derivatives, these studies involve systematically altering substituents on the isoxazole ring and its appended moieties to understand how these changes affect biological activity.
The biological activity of isoxazole-based compounds is highly dependent on the nature and position of substituents on the core structure. SAR studies have revealed key insights:
Antimicrobial Activity : The presence of specific groups can enhance antibacterial effects. For instance, methoxy (B1213986), dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been shown to increase the antibacterial activity of isoxazole derivatives. ijpca.org The nitro group, in particular, is often linked to enhanced bioactivity and is considered crucial for trypanocidal activity. researchgate.netsmolecule.com
Anticancer Activity : In a series of isoxazole-carboxamide derivatives tested for anticancer properties, compound 2e (N-(2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide) was the most active against the B16F1 melanoma cell line with an IC₅₀ of 0.079 µM. nih.gov
COX Inhibition : For isoxazole-carboxamides designed as COX inhibitors, substitutions on the phenyl rings are critical. A compound with a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another phenyl ring attached to the 5-methyl-isoxazole core showed the highest potency and selectivity for COX-2, with an IC50 value of 13 nM. nih.govresearchgate.net This suggests that these specific substitutions orient the molecule optimally within the enzyme's binding pocket. nih.gov
| Compound Analogue | Substituent Variation | Target | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Isoxazole-Carboxamide A13 | 3,4-dimethoxy and Chloro substitutions on phenyl rings | COX-2 | Most potent and selective inhibitor with IC50 = 13 nM. | nih.govresearchgate.net |
| Isoxazole-Carboxamide 2e | 2,5-dimethoxyphenyl and 2-chlorophenyl groups | B16F1 Melanoma Cells | Most active compound with IC50 = 0.079 µM. | nih.gov |
| General Isoxazole Derivatives | Nitro group on a phenyl ring | Bacteria/Trypanosomes | Enhanced antimicrobial and trypanocidal activity. | researchgate.netijpca.org |
| Hispolon Derivatives | Hydroxyl group on benzene (B151609) ring | Bacteria | Significant increase in antibacterial bioactivity. | mdpi.com |
Hydrogen bonds are critical for the specific recognition and binding of a drug molecule to its biological target. In this compound analogues, the oxygen and nitrogen atoms of the isoxazole ring, as well as functional groups like amides and hydroxyls, can act as hydrogen bond acceptors and donors.
X-ray crystallography studies of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate reveal strong intermolecular N—H···N and N—H···O hydrogen bonds that link molecules into layers. nih.gov In molecular docking studies of isoxazole-carboxamide derivatives with COX enzymes, hydrogen bonding plays a key role. For example, the potent inhibitor A13 forms hydrogen bonds that help to stabilize its conformation within the secondary binding pocket of the COX-2 enzyme, contributing to its high affinity and selectivity. nih.gov Similarly, docking studies of an isoxazole compound with the active site of a target protein showed that the compound is responsible for H-bonds with interaction energy scores superior to the control, leading to enhanced anticancer activity. espublisher.com
The three-dimensional shape (conformation) of a molecule is a determining factor in its ability to bind to a target. For isoxazole derivatives, the relative orientation of the isoxazole ring and its substituents can significantly impact biological activity.
In the crystal structure of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the isoxazole and phenyl rings are nearly coplanar, with dihedral angles of 1.76° and 5.85° in the two molecules of the asymmetric unit. nih.gov This planarity can be favorable for stacking interactions within a binding site. However, flexibility is also important. Molecular dynamics simulations have been used to study the dynamic changes in both the protein and the ligand upon binding, showing how the isoxazole derivative adapts its conformation to fit optimally within the active site. nih.gov In some cases, a specific conformation is required for activity; for example, studies on certain amino methylisoxazole propionic acid (AMPA) analogues found that compounds adopting an E-conformation had robust binding at the System xc- transporter, while closely related analogues without this conformation were inactive. nih.gov
Biological Activity Spectrum and Mechanistic Research
The isoxazole ring, particularly when functionalized as an ethyl carboxylate, represents a "privileged substructure" in medicinal chemistry. researchgate.net This core scaffold has been extensively utilized in the synthesis of novel compounds with a wide array of biological activities. Researchers have modified the this compound structure to develop derivatives with potent antimicrobial, anticancer, anti-inflammatory, antiviral, analgesic, and antitubercular properties. ijpca.orgnih.gov The versatility of this heterocyclic system allows for structural modifications that enhance potency, selectivity, and pharmacokinetic profiles, making it a focal point in the quest for new therapeutic agents. ijpca.orgresearchgate.net
Antimicrobial Activity (Antibacterial, Antifungal) Research
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities. The isoxazole nucleus is a key feature in various compounds screened for their efficacy against both bacterial and fungal pathogens. scholarsresearchlibrary.comresearchgate.net
Antibacterial Research: Studies have revealed that isoxazole derivatives possess notable antibacterial properties. For instance, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates showed moderate potency against Staphylococcus aureus. researchgate.net Similarly, isoxazoles substituted with a thiophenyl moiety have displayed significant activity against Escherichia coli, S. aureus, and Pseudomonas aeruginosa. nih.govresearchgate.net Research into 5-(heteroaryl)isoxazoles found that compounds featuring a 2-thienyl or 5-bromo-2-thienyl group at the 5-position exhibited remarkable antibacterial effects. researchgate.net The introduction of a thiophene (B33073) moiety to the isoxazole ring has been noted to increase its antimicrobial activity. nih.gov Furthermore, isoxazoline (B3343090) dicarboxylic acids, derived from related structures, showed higher inhibition against the growth of E. coli organisms, highlighting their potential in antibiotics research. mdpi.com
Antifungal Research: The antifungal potential of isoxazole-based compounds has also been a subject of investigation. A series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates demonstrated 32–58% inhibition against fungi such as Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum at a concentration of 100 mg/L. researchgate.net In the search for new agents against opportunistic fungal infections, isoxazole derivatives have been evaluated for their anti-Candida potential. mdpi.com One study highlighted two derivatives, PUB9 and PUB10, which were capable of reducing over 90% of biofilm-forming cells of Candida albicans. nih.gov
Table 1: Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound Class | Specific Derivative/Modification | Target Organism(s) | Observed Activity |
|---|---|---|---|
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | General Series | Staphylococcus aureus | Moderate potency researchgate.net |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | General Series | F. graminearum, T. cucumeris, B. cinerea, F. oxysporum | 32–58% inhibition at 100 mg/L researchgate.net |
| 5-(Heteroaryl)isoxazoles | 2-Thienyl and 5-bromo-2-thienyl at 5-position | E. coli, S. aureus, P. aeruginosa | Remarkable activity researchgate.net |
| Isoxazole-based heterocyclic hybrids | PUB9 | Staphylococcus aureus, Candida albicans | High biofilm reduction (>90%) nih.gov |
| Isoxazole-based heterocyclic hybrids | PUB10 | Candida albicans | High biofilm reduction (>90%) nih.gov |
Anticancer and Antitumor Research
The this compound scaffold is a valuable starting point for the development of potent anticancer agents. espublisher.comespublisher.com Derivatives have been shown to act through various mechanisms, including the inhibition of heat shock protein 90 (Hsp90), disruption of tubulin polymerization, and induction of apoptosis. nih.govnih.gov
Research into 3,4-diaryl-isoxazole-5-carboxamides, which are structural analogues of heat shock protein inhibitors, has been conducted. researchgate.netbohrium.com One such carboxamide derivative, 6f, demonstrated moderate antimitotic and antitubulin activity in a sea urchin embryo assay. bohrium.com Another study synthesized a series of 4,5-dihydroisoxazole-5-carboxamide derivatives and evaluated their anti-cancer activity against HeLa and MCF-7 human cancer cell lines. researchgate.net Compound 17h from this series was found to be more potent than the standard drug cisplatin, with IC50 values of 4.11 µM and 4.03 µM against HeLa and MCF-7 cells, respectively. researchgate.net
Furthermore, isoxazole derivatives of natural products have shown promise. A curcumin (B1669340) derivative incorporating an isoxazole ring exhibited potent antitumor activity against the MCF-7 breast cancer cell line with an IC50 value of 3.97 µM, which was significantly more potent than curcumin itself. nih.gov Similarly, an isoxazole derivative of diosgenin (B1670711) showed potent activity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC50 values of 9.15 µM and 14.92 µM, respectively. nih.gov These findings underscore the potential of isoxazole-based compounds as leads for novel anticancer therapies. espublisher.comnih.gov
Table 2: Anticancer Activity of Selected Isoxazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Activity Metric (IC50) |
|---|---|---|---|
| 4,5-Dihydroisoxazole-5-carboxamides | Compound 17h | HeLa, MCF-7 | 4.11 µM, 4.03 µM researchgate.net |
| 4,5-Dihydroisoxazole-5-carboxamides | Compound 17i | HeLa, MCF-7 | Potent inhibitory activity researchgate.net |
| 4,5-Dihydroisoxazole-5-carboxamides | Compound 17e | HeLa, MCF-7 | Potent inhibitory activity researchgate.net |
| 3,4-Diaryl-isoxazole-5-carboxamides | Compound 6f | Sea Urchin Embryo | Moderate antimitotic activity bohrium.com |
| Isoxazole-Curcumin Derivatives | Compound 40 | MCF-7 | 3.97 µM nih.gov |
| Isoxazole-Diosgenin Derivatives | Compound 24 | MCF-7, A549 | 9.15 µM, 14.92 µM nih.gov |
Anti-inflammatory Research
Isoxazole derivatives, including those related to this compound, have been investigated for their anti-inflammatory properties. nih.govnih.gov A study on a series of 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acids and their corresponding ethyl esters assessed their ability to inhibit carrageenan-induced paw edema in rats. ekb.eg The results showed that most of the tested compounds displayed significant anti-inflammatory activity. Specifically, the p-nitro and p-methoxystyryl isoxazole carboxylic acid derivatives (4e and 4f ) demonstrated a rapid onset of action, with 75% inhibition of inflammation after just one hour. ekb.eg The anti-inflammatory effect of compound 4e was sustained for up to five hours. ekb.eg
The mechanism of action for some isoxazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in anti-inflammatory drug design. nih.gov Additionally, certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential anti-inflammatory drugs due to their ability to inhibit leukotriene synthesis. nih.gov
Table 3: Anti-inflammatory Activity of 5-(p-substitutedstyryl)-isoxazole-3-carboxylic Acid Derivatives
| Compound | R-group (para-substituent) | % Inhibition of Edema (1 hr) | % Inhibition of Edema (3 hr) | % Inhibition of Edema (5 hr) |
|---|---|---|---|---|
| 4e | -NO₂ | 75 | 70 | 65 |
| 4f | -OCH₃ | 75 | 65 | 50 |
| 3g | -N(CH₃)₂ (Ester) | 60 | 70 | 60 |
| Indomethacin | (Reference Drug) | 65 | 75 | 70 |
Data adapted from a study on carrageenan-induced paw edema in rats. ekb.eg
Antiviral Activity Research
The this compound framework has served as a basis for synthesizing compounds with significant antiviral activity. nih.gov A notable area of research involves isoxazole-amide derivatives that incorporate an acylhydrazone moiety. These compounds have been evaluated for their activity against plant viruses, such as the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). researchgate.netnih.gov
In one study, several compounds from this series showed better in vivo antiviral activities against TMV and CMV than the commercial agent Ningnanmycin. nih.gov Specifically, compound 7t exhibited superior curative, protective, and inactivation activities against both viruses. nih.gov Further investigation revealed that compound 7t could induce resistance in tobacco plants by enhancing the activity of defense-related enzymes and increasing chlorophyll (B73375) content. nih.gov
In a different approach, researchers designed and synthesized isoxazol-4-carboxa piperidyl derivatives as potential agents against the influenza A virus, targeting the viral nucleoprotein. rsc.org This highlights the adaptability of the isoxazole scaffold in designing inhibitors for a range of viral targets.
Table 4: Antiviral Activity of Isoxazole-Amide Acylhydrazone Derivatives against TMV
| Compound | Curative Activity (%) | Protection Activity (%) | Inactivation Activity (%) |
|---|---|---|---|
| 7t | 65.3 | 62.5 | 95.3 |
| Ningnanmycin | 55.1 | 53.2 | 85.4 |
Activity measured at a concentration of 500 µg/mL. nih.gov
Analgesic and Antinociceptive Activity Research
The isoxazole structure is an important pharmacophore in the development of new analgesic agents. nih.gov Research has been conducted on novel 3-substituted-isoxazole-4-carboxamide derivatives to evaluate their antinociceptive potential. nih.govresearchgate.netepa.gov In studies using acetic acid-induced writhing and hot plate assays in mice, these compounds demonstrated low to moderate analgesic activity. nih.govresearchgate.net
Among the synthesized derivatives, compound B2 , which contains a methoxy (-OCH₃) group, showed high analgesic activity, comparable to the standard drug tramadol. nih.govresearchgate.net Further mechanistic studies involving the opioid antagonist naloxone (B1662785) indicated that the analgesic effects of compounds A3 and B2 are mediated through a non-opioid receptor pathway. nih.govepa.gov Docking studies suggested that these compounds bind to non-opioid targets such as COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR), with binding energies ranging from -7.5 to -9.7 kcal/mol. researchgate.net These findings suggest that isoxazole carboxamides could serve as lead molecules for developing new non-opioid analgesics. nih.gov
Table 5: Analgesic Activity of Selected Isoxazole Carboxamide Derivatives
| Compound | Writhing Inhibition (%) (Acetic Acid Test) | Latency Increase (s) (Hot Plate Test) |
|---|---|---|
| A3 | 65.3 | 6.8 |
| B2 | 75.8 | 8.5 |
| Tramadol | 78.2 | 9.2 |
Activity measured at a dose of 6 mg/kg. nih.govresearchgate.net
Antitubercular and Antimycobacterial Research
Derivatives of this compound have emerged as a highly potent and selective class of compounds in the search for new treatments for tuberculosis (TB). researchgate.netacs.org These compounds have shown excellent activity against replicating, non-replicating, and drug-resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.netacs.org
A series of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters were designed and investigated, with several compounds exhibiting nanomolar activity against replicating Mtb and low micromolar activity against non-replicating Mtb. researchgate.netacs.org These derivatives showed high selectivity for Mtb and no significant cytotoxicity against mammalian Vero cells. acs.org
In another study, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was synthesized. nih.gov The majority of these compounds displayed notable in vitro efficacy against Mtb H37Rv strains, with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 16 µg/mL. nih.gov Compound 5e , featuring a 3,4-dichlorobenzyl substituent, was identified as the most active, with an MIC of 0.25 µg/mL and a selectivity index greater than 200. nih.gov This compound also retained its potency against drug-resistant Mtb strains and demonstrated bactericidal activity. nih.gov Further research on urea (B33335) and thiourea (B124793) derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters also identified compounds with potent activity against both drug-susceptible and drug-resistant Mtb. nih.gov
Table 6: Antitubercular Activity of Ethyl Isoxazole-3-Carboxylate Derivatives
| Compound Class | Specific Derivative/Modification | Target Strain | Activity Metric (MIC) |
|---|---|---|---|
| 5-Phenyl-3-isoxazolecarboxylic acid ethyl esters | Benzyloxy, benzylamino, and phenoxy derivatives | Replicating Mtb | Nanomolar activity researchgate.netacs.org |
| 5-Phenyl-3-isoxazolecarboxylic acid ethyl esters | Benzyloxy, benzylamino, and phenoxy derivatives | Non-replicating Mtb | Low micromolar activity researchgate.netacs.org |
| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Compound 5e (3,4-dichlorobenzyl substituent) | Mtb H37Rv | 0.25 µg/mL nih.gov |
| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Compound 5e (3,4-dichlorobenzyl substituent) | Drug-Resistant Mtb | Equipotent activity nih.gov |
| Urea derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters | 3,4-Dichlorophenyl derivative | Mtb H37Rv | 0.25 µg/mL nih.gov |
Anticonvulsant and Central Nervous System (CNS) Activity Research
Research into the anticonvulsant and CNS activity of isoxazole derivatives is an active area. However, specific studies focusing solely on this compound were not identified in the current literature search. The existing research tends to investigate broader classes of isoxazole compounds. For instance, studies have shown that certain isoxazolo[5,4-c]pyridines and related pyrazolo[3,4-c]-2,7-naphthyridines exhibit anticonvulsant activity, particularly in models of pentylenetetrazole-induced seizures. nih.gov These studies highlight the potential of the isoxazole core in developing new neurotropic agents, though direct evidence for this compound is lacking.
Antioxidant Activity Research
While the isoxazole scaffold is found in compounds with antioxidant properties, direct research on the antioxidant activity of this compound is limited. Studies on related isoxazole-carboxamide derivatives have shown promising results. For example, a series of fluorophenyl-isoxazole-carboxamides demonstrated potent scavenging activity against the DPPH free radical, with some compounds showing higher potency than the standard antioxidant, Trolox. nih.gov Another study on isoxazole-amide analogues also reported antioxidant activity in a DPPH assay. nih.gov These findings suggest that the isoxazole-carboxylate moiety could contribute to antioxidant effects, but further research is needed to specifically evaluate this compound.
Immunomodulatory and Immunosuppressive Properties Research
The isoxazole nucleus is a key component in several immunomodulatory drugs. nih.govnih.gov Research has explored various derivatives for their immunosuppressive and anti-inflammatory effects. mdpi.comresearchgate.net For example, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to possess immunosuppressive properties. nih.gov However, specific studies detailing the immunomodulatory or immunosuppressive properties of this compound could not be found in the reviewed literature. The existing body of work focuses on isoxazoles with different substitution patterns.
Antimalarial and Antiparasitic Research
The isoxazole scaffold has been investigated for its potential in developing antimalarial and antiparasitic agents. researchgate.netresearchgate.net However, a review of the current literature did not yield specific research articles detailing the evaluation of this compound for these activities.
Anti-diabetic Research
Isoxazole derivatives have been explored for their potential in the treatment of diabetes. researchgate.net Some studies have shown that certain isoxazole-based flavonoid derivatives can enhance glucose uptake in insulin-resistant cells. researchgate.net Despite the interest in the isoxazole core for anti-diabetic drug discovery, no specific research focusing on the anti-diabetic properties of this compound was found.
Antipsychotic Research
The isoxazole ring, a key feature of this compound, is a prominent scaffold in the development of antipsychotic medications. researchgate.net Atypical antipsychotics, in particular, have incorporated this heterocyclic structure to achieve desired therapeutic effects. ijpsr.info
Benzisoxazole derivatives, for example, are a class of atypical antipsychotics that have been widely utilized. ijpsr.info Marketed drugs such as Risperidone and Iloperidone contain this core structure. mdpi.comrsc.org The primary mechanism of action for these isoxazole-based antipsychotics involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ijpsr.inforsc.org The high affinity for the 5-HT2A receptor is a characteristic feature of second-generation atypical antipsychotics. ijpsr.info
Research into novel isoxazole derivatives continues to explore their potential as atypical antipsychotics. Studies have described the synthesis and evaluation of new compounds, assessing their binding affinities for D2, 5-HT2A, and 5-HT2C receptors. nih.govresearchgate.net For instance, the development of conformationally constrained butyrophenone (B1668137) analogues incorporating a benzo[d]isoxazole structure has yielded compounds with an in vitro binding profile characteristic of atypical antipsychotics. nih.govresearchgate.net The therapeutic goal is often to design molecules with high efficacy and a reduced propensity for extrapyramidal symptoms (EPS), which are common side effects of antipsychotic medications. ijpsr.info The structural versatility of the isoxazole nucleus allows for modifications aimed at optimizing the structure-function relationship to achieve this goal. ijpsr.info
| Compound Name | Receptor Binding Profile | Key Research Finding |
|---|---|---|
| Risperidone | Dopamine D2 and Serotonin 5-HT2A antagonist ijpsr.inforsc.org | A second-generation atypical antipsychotic used to treat schizophrenia and bipolar disorder. rsc.org |
| Iloperidone | Dopamine D2 and Serotonin 5-HT2A antagonist rsc.org | An atypical antipsychotic with a favorable tolerability profile regarding motor side effects. rsc.org |
| Paliperidone | Dopamine D2 and Serotonin 5-HT2A antagonist ijpsr.info | The primary active metabolite of risperidone, also used as an atypical antipsychotic. ijpsr.info |
| 6-aminomethyl-6,7-dihydro-3-methyl-benzo[d]isoxazol-4(5H)-ones | Affinity for D2, 5-HT2A, and 5-HT2C receptors nih.gov | A series of investigational compounds, with one showing an in vitro profile characteristic of an atypical antipsychotic. nih.govresearchgate.net |
Development of Multi-Targeted Therapies Utilizing Isoxazole Scaffolds
The isoxazole scaffold, as found in this compound, is increasingly recognized for its utility in the design of multi-targeted therapies. nih.gov This strategy, also known as molecular hybridization, involves combining distinct pharmacophores into a single molecule to engage multiple biological targets simultaneously. mdpi.com This approach is particularly promising for treating complex diseases that involve multiple biological pathways. mdpi.com
The structural and chemical properties of the isoxazole ring make it an attractive candidate for this purpose. Its five-membered heterocyclic structure can be readily functionalized, allowing for the creation of a wide array of derivatives with tailored bioactivity and selectivity. nih.gov The ability of the isoxazole moiety to participate in various non-covalent interactions, such as hydrogen bonding, enhances its potential for binding to diverse biological targets. rsc.org
The development of multi-targeted agents using the isoxazole scaffold is an emerging trend in drug discovery. nih.gov Researchers are exploring the fusion of the isoxazole ring with other bioactive scaffolds to create hybrid compounds. mdpi.comnih.gov This approach aims to leverage synergistic effects between the different structural motifs to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov The versatility of the isoxazole scaffold supports its use in developing innovative treatments for a range of conditions, including cancer, neurodegenerative disorders, and infectious diseases. nih.govrsc.org The adaptability of this structure is a key driver for innovation in the development of the next generation of multi-target drugs. mdpi.com
| Compound Name |
|---|
| This compound |
| Risperidone |
| Iloperidone |
| Paliperidone |
| 6-aminomethyl-6,7-dihydro-3-methyl-benzo[d]isoxazol-4(5H)-ones |
Applications in Other Research Fields
Agrochemical Research (Herbicides, Insecticides)
The isoxazole (B147169) structure is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting potent herbicidal and insecticidal activities. researchgate.net Ethyl isoxazole-5-carboxylate can serve as an intermediate in the synthesis of these complex agrochemicals. Fused isoxazoles, for example, have demonstrated potential as insecticides. mdpi.com
Numerous patented compounds feature the isoxazole ring as the active core for herbicidal compositions. google.com These herbicides can be effective against both broadleaf and grassy weeds and are suitable for pre- and post-emergent applications in various crops. google.com The development of isoxazole-based herbicides, such as those belonging to the 4-HPPD inhibitor class, is an active area of research. justia.com The synthesis of these complex benzoyl isoxazole compounds often involves multi-step processes where simpler isoxazole intermediates are key starting materials. google.com
Table 1: Examples of Isoxazole Scaffolds in Agrochemicals
| Compound Class | Application | Research Finding |
|---|---|---|
| Benzoyl Isoxazoles | Herbicides | A significant class of herbicides, with synthesis methods being a focus of patent literature. google.com |
| Fused Isoxazoles | Insecticides | Fused-ring systems containing isoxazole have shown therapeutic and insecticidal potential. mdpi.com |
Materials Science Research
The rigid, polarizable structure of the isoxazole ring makes it an attractive component for the design of functional materials. Its derivatives are explored for applications ranging from liquid crystals to nonlinear optical devices.
The isoxazole core is used in the design of novel liquid crystalline compounds. beilstein-journals.org The strong dipole moments, polarizabilities, and anisotropic geometry of isoxazole-containing molecules are conducive to the formation of stable liquid crystal phases (mesophases). beilstein-journals.org Research has shown that incorporating an isoxazole ring into a molecule's core can induce nematic and smectic mesophases. beilstein-journals.orgresearchgate.net
Specifically, isoxazole derivatives have been shown to favor the formation of a nematic mesophase, a state where molecules have long-range orientational order but no positional order. beilstein-journals.org The stability of the mesophase is influenced by the polar interactions between adjacent molecules, a property enhanced by the presence of the isoxazole group. arkat-usa.org The synthesis of such materials involves creating larger molecules where the isoxazole unit is a central building block, demonstrating the role of precursors like this compound.
Table 2: Mesophase Behavior of Isoxazole-Containing Liquid Crystals
| Heterocyclic Core | Observed Mesophases | Reference |
|---|---|---|
| Isoxazole | Nematic, Smectic A | beilstein-journals.org |
| Isoxazole and Tetrazole | Nematic, Smectic C | researchgate.netarkat-usa.org |
Derivatives of isoxazole are recognized for their potential in the field of nonlinear optics (NLO). researchgate.networldscientific.com NLO materials can alter the properties of light and are essential for technologies like laser frequency conversion and optical data storage. Theoretical studies using density functional theory (DFT) have investigated isoxazole derivatives and found that some possess first hyperpolarizability values significantly larger than that of urea (B33335), a benchmark NLO material. worldscientific.comconsensus.app This suggests they are promising candidates for NLO applications. worldscientific.com
The arylideneisoxazol-5(4H)-one structure, which can be synthesized from isoxazole precursors, is present in a variety of NLO materials. researchgate.net Furthermore, the isoxazole scaffold has been incorporated into merocyanine (B1260669) dyes, a class of molecules known for their use in various optical and electronic applications. researchgate.netresearchgate.net These dyes feature an electron donor and an electron acceptor group connected by a conjugated chain, a structure to which the isoxazole ring can contribute.
Environmental Fate and Degradation Research
Occurrence and Detection in Environmental Matrices
Biodegradation Pathways
The biodegradation of Ethyl isoxazole-5-carboxylate has not been specifically documented. However, research on other isoxazole-containing compounds provides insight into potential metabolic routes. The stability of the isoxazole (B147169) ring is a significant factor in its environmental persistence, but microbial degradation is a feasible pathway.
Microbial action is a primary mechanism for the breakdown of many organic pollutants. For isoxazole derivatives, this process often involves the cleavage of the N-O bond within the isoxazole ring, which is a critical step for further degradation researchgate.net. The degradation of 3-amino-5-methyl-isoxazole (3A5MI), an intermediate of the antibiotic sulfamethoxazole, has been studied, revealing that certain bacteria can utilize it as a sole source of carbon and nitrogen nih.govnih.gov. This suggests that microbial communities in soil and water could potentially adapt to degrade other isoxazole derivatives, including this compound. The process would likely begin with the hydrolysis of the ethyl ester group, followed by the enzymatic breakdown of the isoxazole ring.
Specific microorganisms have been identified that are capable of degrading isoxazole-containing compounds. A bacterial strain, Nocardioides sp. N39, has been isolated and shown to be capable of growing on 3-amino-5-methyl-isoxazole as its sole carbon, nitrogen, and energy source nih.govnih.gov. The degradation efficiency of this bacterium is influenced by environmental factors such as pH and temperature, with optimal degradation occurring in neutral to alkaline conditions nih.gov. While this bacterium was studied in the context of a different isoxazole derivative, it highlights the existence of microbial strains with the enzymatic machinery to break down the isoxazole ring. It is plausible that similar bacteria, or even fungi and algae, could play a role in the biodegradation of this compound.
Below is a table summarizing the degradation conditions for 3-amino-5-methyl-isoxazole by Nocardioides sp. N39, which may provide an analogue for the potential biodegradation of this compound.
| Parameter | Optimal Condition for Degradation | Degradation Efficiency |
| Initial Concentration | 15 mg/L | Completely degraded within 24 hours |
| Temperature | 30°C to 35°C | ~50 mg/L almost totally catabolized within 48 hours |
| pH | 9.0 | ~44.5 mg/L totally catabolized within 32 hours |
This data is for the degradation of 3-amino-5-methyl-isoxazole by Nocardioides sp. N39 and is presented as an analogue. nih.gov
Photolytic Degradation Processes
Photodegradation is another significant pathway for the removal of organic compounds from the environment. Studies on the photolysis of isoxazole have shown that it can be degraded by UV radiation nih.govresearchgate.net. The process can be enhanced through advanced oxidation processes, such as the use of UV in combination with hydrogen peroxide (UV/H₂O₂), which generates highly reactive hydroxyl radicals nih.govresearchgate.net. These radicals can attack the isoxazole ring, leading to its cleavage and subsequent mineralization. The rate of photolytic degradation is dependent on factors such as the intensity of light, the presence of photosensitizing agents in the water, and the pH. For this compound, it is anticipated that the isoxazole ring would be susceptible to photolytic cleavage, and the ester group might also undergo photochemical reactions.
The table below presents photokinetic data for the degradation of isoxazole, which can serve as a reference for the potential photodegradation of this compound.
| Process | Parameter | Value |
| UV/H₂O₂ | Rate constant with OH radicals | 2.15 × 10⁹ L·mol⁻¹·s⁻¹ |
This data is for the photodegradation of isoxazole and is presented as an analogue. nih.govresearchgate.net
Sorption Behavior and Environmental Mobility
The sorption of a chemical to soil and sediment particles is a key process that influences its mobility, bioavailability, and degradation rate. There is no specific data on the sorption behavior of this compound. However, studies on the herbicide isoxaflutole, which also contains an isoxazole ring, indicate that its sorption is influenced by soil properties such as organic carbon content researchgate.net. Isoxaflutole itself is found to be more strongly sorbed than its diketonitrile derivative, with Freundlich Kd values being 6 to 12 times greater researchgate.net. This suggests that the structural characteristics of the isoxazole derivative play a significant role in its interaction with soil. For this compound, it is expected that its polarity and molecular size will be primary determinants of its sorption. The ester functional group may increase its affinity for organic matter in the soil, potentially reducing its mobility in the environment.
Chemical Degradation Pathways
In addition to biological and photolytic processes, chemical degradation can also contribute to the transformation of this compound in the environment. One of the most likely chemical degradation pathways is the hydrolysis of the ethyl ester group to form isoxazole-5-carboxylic acid. This reaction can be catalyzed by acids or bases and is a common fate for esters in aqueous environments researchgate.net. The stability of the isoxazole ring itself is generally high, but it can be cleaved under certain conditions, such as through reductive processes or in the presence of strong bases researchgate.net. The environmental relevance of these chemical degradation pathways would depend on the specific conditions of the receiving environment, such as pH and redox potential.
Reactions with Oxidizing Agents (e.g., Hypochlorite)
Direct studies on the reaction of this compound with hypochlorite (B82951) are not extensively documented in publicly available literature. However, the reactivity of the isoxazole ring with strong oxidizing agents can be inferred from studies on related compounds and advanced oxidation processes.
The isoxazole ring, being an electron-rich heterocycle, is susceptible to oxidative cleavage. The weak N-O bond is a potential site for initial attack. wikipedia.org For instance, the photodegradation of isoxazole has been investigated using UV light in combination with hydrogen peroxide (UV/H₂O₂), a process that generates highly reactive hydroxyl radicals. nih.gov This advanced oxidation process has been shown to be effective in degrading isoxazole in water. nih.govresearchgate.net The rate constant for the reaction of hydroxyl radicals with isoxazole has been estimated to be 2.15 × 10⁹ L mol⁻¹·s⁻¹, indicating a rapid degradation process. nih.govresearchgate.net
While hydroxyl radicals are stronger oxidizing agents than hypochlorite, the susceptibility of the isoxazole ring to oxidation suggests that it could also react with sodium hypochlorite, a common disinfectant in wastewater treatment. The reaction would likely involve the cleavage of the N-O bond, leading to the formation of various degradation products. In a different context, sodium hypochlorite has been used to generate nitrile oxides from aldoximes in situ for cycloaddition reactions, demonstrating its ability to interact with related functionalities. mdpi.comsciarena.comnih.gov This suggests that under certain conditions, the isoxazole ring could be opened by strong oxidizing agents like hypochlorite.
The degradation of pharmaceuticals containing heterocyclic rings in wastewater treatment often requires advanced oxidation processes, as conventional methods may not be sufficient. mdpi.com The persistence of such compounds is a growing environmental concern. mdpi.comresearchgate.net
Table 1: Reactivity Data of Isoxazole with Hydroxyl Radicals
| Parameter | Value | Reference |
| Rate constant (kOH) | 2.15 × 10⁹ L mol⁻¹·s⁻¹ | nih.govresearchgate.net |
Thermal Decomposition Mechanisms
Specific studies detailing the thermal decomposition mechanism of this compound are limited. However, general principles of thermal degradation of heterocyclic esters can provide insights into its likely behavior at elevated temperatures.
The thermal stability of heterocyclic compounds can vary significantly based on their structure. For some nitrogen-rich heterocyclic esters, decomposition has been observed to occur in multiple stages at temperatures above 250°C. nih.gov The initial steps of decomposition often involve the breaking of the weakest bonds within the molecule. In the case of this compound, the N-O bond in the isoxazole ring is a potential point of initial cleavage upon heating. wikipedia.org
Studies on the thermal degradation of other esters, such as 3-MCPD esters, have shown that decomposition can involve reactions like isomerisation, dechlorination, and deacylation at temperatures between 180-260°C. nih.gov While the specific pathways for this compound would differ, this indicates that both the ester group and the heterocyclic ring could be involved in the thermal degradation process. The photolytic decomposition of isoxazoles is known to proceed via N-O bond cleavage, leading to rearrangement into an oxazole through an azirine intermediate, highlighting the inherent instability of this bond under energy input. wikipedia.org
The thermal decomposition of related 1,3,4-oxadiazole derivatives has been shown to begin at the azo group, followed by fragmentation of the aromatic units and alkyl chains at temperatures above 400°C. researchgate.net This suggests that the decomposition of this compound would likely initiate at the isoxazole ring, followed by the degradation of the ethyl ester group at higher temperatures.
Table 2: General Thermal Stability of Related Heterocyclic Esters
| Compound Type | Onset of Decomposition (Inert Atmosphere) | Key Observations | Reference |
| Nitrogen-Rich Heterocyclic Esters | > 250 °C | Multi-stage decomposition | nih.gov |
| 1,3,4-Oxadiazole Derivatives | > 330 °C | Initial fragmentation at the hetero-ring | researchgate.net |
Implications for Wastewater Treatment and Environmental Remediation Strategies
The environmental fate of this compound and its degradation products has significant implications for wastewater treatment and the development of effective remediation strategies. The presence of isoxazole-containing compounds, which are found in numerous pharmaceuticals and pesticides, in wastewater effluents is a matter of environmental concern. mdpi.comnih.govnih.govbeyondpesticides.orgmdpi.com
Conventional wastewater treatment plants may not be fully effective in removing persistent heterocyclic compounds. mdpi.comfwrj.comnih.gov The incomplete removal can lead to their discharge into aquatic environments, where their long-term effects are not fully understood. mdpi.comresearchgate.net Therefore, advanced treatment methods are often necessary.
Advanced Oxidation Processes (AOPs), such as ozonation and UV/H₂O₂, have shown promise in degrading heterocyclic pesticides and pharmaceuticals. mdpi.comnih.gov The high reactivity of the isoxazole ring towards hydroxyl radicals suggests that AOPs could be a viable strategy for the complete mineralization of this compound. nih.govresearchgate.net
For contaminated soil and groundwater, a combination of remediation technologies may be required. orst.edu The environmental fate of pesticides, including their mobility and degradation half-life, is influenced by factors such as soil type, sunlight exposure (photolysis), water (hydrolysis), and microbial activity. orst.edu The degradation of some isoxazole derivatives by microorganisms has been observed, suggesting that bioremediation could be a potential strategy under specific conditions. nih.gov
The development of effective remediation strategies requires a thorough understanding of the degradation pathways and the potential toxicity of the resulting transformation products. whiterose.ac.uk Predicting the environmental fate and effects of these transformation products is a key area of ongoing research. whiterose.ac.uk
Table 3: Potential Remediation Strategies for Isoxazole-Containing Compounds
| Strategy | Mechanism | Applicability |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., OH radicals) to oxidize contaminants. | Wastewater Treatment |
| Bioremediation | Use of microorganisms to degrade contaminants. | Soil and Groundwater Remediation |
| Photodegradation | Breakdown of compounds by sunlight. | Surface Water and Soil Remediation |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of the isoxazole (B147169) ring is a cornerstone of research, with a constant demand for novel and more efficient methods. researchgate.net Future exploration is focused on developing pathways that offer higher yields, greater regioselectivity, and milder reaction conditions. Promising avenues include:
One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly sought after for their efficiency and atom economy. mdpi.commdpi.com Recent developments have utilized catalysts like pyruvic acid and itaconic acid under ultrasound irradiation to synthesize isoxazole derivatives. mdpi.com
Novel Catalytic Systems: Research is moving towards the use of green and reusable catalysts. Examples include amine-functionalized cellulose (B213188) mdpi.com, agro-waste extracts like Water Extract of Orange Fruit Peel Ash (WEOFPA) nih.gov, and the use of simple, inexpensive catalysts like sodium hydroxide (B78521) in aqueous media. mdpi.com
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction parameters, leading to faster reaction times, higher yields, and improved safety. Microwave-assisted cycloaddition has been shown to be an efficient method for preparing isoxazoles. researchgate.net
Expanded Substrate Scope: Efforts are being made to develop synthetic routes from a wider range of readily available starting materials, such as propargyl alcohols and carboxylic acids, to increase the diversity of accessible isoxazole derivatives. researchgate.netnih.gov A regioselective synthesis from propargyl alcohols using N‐iodosuccinimide (NIS) and N‐tert‐butyl hydroxylamine (B1172632) hydrochloride has been reported as a valuable one-pot method. researchgate.net
| Synthetic Approach | Key Features | Catalyst/Conditions |
| [3+2] Cycloaddition | Reaction between a 1,3-dipole and a dipolarophile. | Chloramine-T |
| One-Pot Three-Component Reaction | Combines hydroxylamine hydrochloride, aldehydes, and β-ketoesters. | Pyruvic acid, Itaconic acid, Amine-functionalized cellulose |
| NaOH-Catalyzed Cycloaddition | Reaction of ethyl nitroacetate (B1208598) and propargyl benzoate (B1203000). | Sodium hydroxide in water |
| Rearrangement of Isoxazoline (B3343090) N-oxides | Base-catalyzed rearrangement to form isoxazoles. | Base |
Deeper Understanding of Reaction Mechanisms at the Molecular Level
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will focus on elucidating the intricate molecular transformations involved in isoxazole synthesis. Key areas of investigation include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping reaction pathways, identifying transition states, and understanding the energetic profiles of reactions. This can help explain observed regioselectivity and predict the outcomes of new reactions.
In-situ Spectroscopic Analysis: Techniques such as real-time NMR and IR spectroscopy can provide direct evidence for the formation of transient intermediates, offering a window into the reaction as it happens. For instance, the mechanism for the formation of isoxazol-5(4H)-ones involves several intermediates, including the cyclization of an intermediate to generate the final product. mdpi.comresearchgate.net
Kinetics Studies: Detailed kinetic analysis can help to determine the rate-limiting steps of a reaction and understand the influence of catalysts, solvents, and substituents on the reaction rate. The mechanism for pyruvic acid-catalyzed synthesis, for example, involves the activation of ethyl acetoacetate (B1235776), followed by oxime formation, tautomerization, nucleophilic attack, and intramolecular cyclization. mdpi.comnih.gov
Advanced SAR and Mechanism of Action Studies for Enhanced Bioactivity
Isoxazole derivatives are known for their broad spectrum of biological activities. nih.gov Future research aims to design more potent and selective drug candidates by building on a deeper understanding of their Structure-Activity Relationships (SAR) and mechanisms of action (MoA).
SAR Refinement: Systematic modification of the isoxazole scaffold and analysis of the resulting changes in biological activity will continue to be a key strategy. Studies have shown that the introduction of specific substituents, such as electron-withdrawing groups, can significantly enhance antimicrobial activity. nih.gov Conversely, substituting the C-5 position with an amide group has been found to yield less active molecules in terms of antimitotic effects. bohrium.com
Target Identification and Validation: Identifying the specific biomolecular targets (e.g., enzymes, receptors) with which isoxazole derivatives interact is a primary goal. The anticancer effects of some derivatives are attributed to mechanisms like the inhibition of protein kinases, tubulin polymerization, and aromatase. nih.gov
Molecular Docking and Simulation: In silico techniques are invaluable for predicting the binding modes of isoxazole derivatives within the active sites of their biological targets. nih.gov This allows for the rational design of new compounds with improved binding affinity and selectivity. These studies have been crucial in understanding the SAR of isoxazole derivatives as anticancer agents. nih.gov
| Biological Activity | Key SAR/MoA Findings |
| Anticancer | Inhibition of tubulin polymerization, protein kinases, aromatase; Induction of apoptosis. nih.gov |
| Antimicrobial | Presence of electron-withdrawing groups enhances activity. nih.gov |
| Anti-inflammatory | Inhibition of COX-2; SAR studies show methoxy (B1213986) groups favor activity. nih.gov |
| Antimitotic | C-5 substitution with an amide group can reduce activity. bohrium.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and materials science. frontiersin.org For isoxazole chemistry, these technologies offer powerful new tools for designing novel compounds with desired properties.
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and diffusion models, can create vast libraries of novel isoxazole-based structures that have never been synthesized before. nih.govmdpi.com
Predictive Modeling (QSAR): ML algorithms can be trained on existing data to build highly accurate Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity, toxicity, and pharmacokinetic properties of new virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. springernature.com
High-Throughput Virtual Screening: AI can accelerate the screening of massive virtual libraries containing billions of compounds to identify potential hits that bind to a specific biological target, a process that would be impossible with traditional methods. nih.gov
Investigation of Sustainable and Green Chemistry Approaches
The principles of green chemistry are becoming increasingly important in chemical synthesis to minimize environmental impact. mdpi.com Research on ethyl isoxazole-5-carboxylate and its derivatives is actively pursuing more sustainable methods.
Benign Solvents: The use of water as a reaction solvent is a key focus, as it is non-toxic, inexpensive, and environmentally friendly. semnan.ac.irresearchgate.net Deep eutectic solvents (DES) are also being explored as a biorenewable alternative to hazardous organic solvents. nih.gov
Energy Efficiency: Methodologies that reduce energy consumption are being developed, such as catalyst-free synthesis under ultrasound irradiation and reactions powered by natural sunlight. semnan.ac.irnih.gov Ultrasound-assisted synthesis enhances reactions through acoustic cavitation, creating localized high temperatures and pressures that accelerate the process. nih.gov
Waste Reduction: The development of one-pot syntheses and MCRs improves atom economy and reduces the generation of chemical waste. nih.gov Furthermore, the use of recyclable catalysts, including those derived from agricultural waste, contributes to a more circular economy. nih.gov
Discovery of New Therapeutic Applications and Targets
The versatile isoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. mdpi.comnih.gov An ongoing research goal is to uncover new therapeutic applications and molecular targets for this compound derivatives.
Broadening the Scope of Activity: While well-known for their antimicrobial and anticancer properties, researchers are exploring the potential of isoxazole derivatives against a wider range of diseases, including viral infections, neurodegenerative disorders like Alzheimer's disease, and metabolic conditions such as obesity. mdpi.comnih.gov
Novel Drug Targets: High-throughput screening and chemoproteomics can be used to identify novel protein targets for isoxazole-based compounds. This could lead to first-in-class medicines for diseases with unmet medical needs. For example, derivatives are being investigated as inhibitors of Hsp90 and glycogen (B147801) phosphorylase. bohrium.commdpi.com
Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the isoxazole core with other pharmacologically active motifs. researchgate.net This can lead to compounds with dual mechanisms of action or improved pharmacokinetic profiles.
Research into Environmental Impact Mitigation and Sustainable Production
Beyond the synthesis itself, future research will address the broader environmental footprint of producing isoxazole-based compounds on a larger scale. This involves a life-cycle assessment approach to chemical manufacturing.
Biodegradable Catalysts and Reagents: The development and use of catalysts and reagents that are readily biodegradable will reduce their persistence and impact on ecosystems. The use of agro-waste-based catalysts is a step in this direction. nih.gov
Solvent and Waste Recycling: Implementing efficient processes for recovering and recycling solvents and unreacted starting materials is crucial for sustainable industrial-scale production.
Atom Economy Optimization: Continued refinement of synthetic routes to maximize the incorporation of starting material atoms into the final product will be a key focus. This minimizes waste at the source, which is a fundamental principle of green chemistry. nih.gov The shift towards MCRs and one-pot procedures directly addresses this goal. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl Isoxazole-5-Carboxylate derivatives?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents and reaction conditions. For example, derivatives like Ethyl 3-(5-bromo-3-methylbenzofuran-2-yl)isoxazole-5-carboxylate are synthesized via nucleophilic substitution or cyclization reactions in polar solvents (e.g., DMF) at room temperature, achieving yields of 70–75% . Key parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of substrate to reagent) and purification via column chromatography (e.g., hexane/ethyl acetate eluent) .
Q. What safety protocols are critical for handling this compound derivatives in the lab?
- Methodological Answer : Use gloves, respiratory protection, and chemical suits to avoid skin/eye contact or inhalation. Store derivatives in tightly sealed containers at 2–8°C to prevent degradation. Contaminated waste must be disposed of via authorized hazardous waste services, adhering to local regulations .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and LC-MS for structural validation. For example, Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate exhibits distinct ¹H NMR peaks at δ 7.98 (d, 2H) and 7.64 (d, 2H) for aromatic protons, with IR carbonyl stretches at ~1707 cm⁻¹ . LC-MS confirms molecular ions (e.g., m/z 352.2 [M+2H]+ for brominated derivatives) .
Advanced Research Questions
Q. How can spectral data discrepancies in this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For instance, DMSO-d6 may cause peak broadening due to hygroscopicity, while CDCl3 provides sharper signals. Cross-validate with computational methods (e.g., DFT for predicting chemical shifts) and repeat experiments under anhydrous conditions .
Q. What mechanistic insights guide the design of this compound-based bioactive compounds?
- Methodological Answer : Derivatives like Ethyl 3-((2-amino-6-chloro-9H-purin-9-yl)methyl)isoxazole-5-carboxylate target hydrophobic binding pockets in proteins (e.g., Hsp90). Mechanistic studies involve molecular docking to assess binding affinity and MD simulations to evaluate stability. Synthesis routes prioritize functional group compatibility (e.g., tert-butoxide for deprotonation) .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer : Screen derivatives against microbial cultures (e.g., E. coli, S. aureus) using agar diffusion or microdilution assays. For example, ethyl-6-methyl-3-oxo-4-phenyl-1,3,4,5-tetrahydrobenzo[c]isoxazole-5-carboxylate showed antimicrobial activity at MIC values of 25–50 µg/mL . Include positive controls (e.g., ampicillin) and assess cytotoxicity via MTT assays .
Q. What computational tools are effective for modeling the reactivity of this compound derivatives?
- Methodological Answer : Use Gaussian or ORCA for DFT calculations to predict reaction pathways (e.g., Fukui indices for electrophilic sites). Software like AutoDock Vina aids in virtual screening for drug-likeness. Validate models with experimental data (e.g., correlation between calculated dipole moments and solubility) .
Q. How is crystallographic data for this compound derivatives refined and validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
